1,2,3,4-Tetrahydro-2,6-naphthyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydro-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1,3,6,10H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZPSEIHRIDPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482494 | |
| Record name | 1,2,3,4-TETRAHYDRO-2,6-NAPHTHYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31786-18-2 | |
| Record name | 1,2,3,4-TETRAHYDRO-2,6-NAPHTHYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31786-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1,2,3,4-tetrahydro-2,6-naphthyridine, a significant heterocyclic scaffold in medicinal chemistry and drug discovery. The document outlines the primary synthetic routes, presents detailed experimental protocols for key reactions, summarizes quantitative data, and includes visualizations of the synthetic pathways.
The this compound core is a valuable structural motif in the design of novel therapeutic agents due to its three-dimensional architecture, which can lead to improved pharmacological properties compared to its aromatic counterpart, 2,6-naphthyridine. This guide serves as a foundational resource for researchers engaged in the synthesis and exploration of this and related heterocyclic systems.
Synthetic Strategies
The synthesis of this compound can be broadly approached through two primary strategies: the reduction of the fully aromatic 2,6-naphthyridine core and the de novo construction of the bicyclic system.
1. Synthesis via Reduction of 2,6-Naphthyridine
This is a common and often preferred route, which involves the initial synthesis of the parent aromatic 2,6-naphthyridine, followed by the selective reduction of one of the pyridine rings.
-
Step 1: Synthesis of 2,6-Naphthyridine from 4-Cyano-3-pyridylacetonitrile
A classical approach to the 2,6-naphthyridine scaffold begins with the cyclization of 4-cyano-3-pyridylacetonitrile. This multi-step process typically involves the formation of a substituted naphthyridine intermediate, which is then converted to the parent 2,6-naphthyridine. A representative sequence is as follows:
-
Cyclization: Treatment of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide under microwave irradiation can yield 3-amino-1-bromo-2,6-naphthyridine.
-
Diazotization: The resulting amino-bromo derivative can be diazotized using sodium nitrite and hydrobromic acid to produce 1,3-dibromo-2,6-naphthyridine.
-
Hydrazinolysis: The dibromo compound is then reacted with hydrazine hydrate to form 1,3-dihydrazino-2,6-naphthyridine.
-
Dehydrazination: The final step involves the oxidation of the dihydrazino intermediate, for example with cupric sulfate, to yield the aromatic 2,6-naphthyridine.
-
-
Step 2: Reduction of 2,6-Naphthyridine
The selective reduction of the 2,6-naphthyridine ring system to its 1,2,3,4-tetrahydro derivative can be achieved through several methods, primarily catalytic hydrogenation or chemical reduction. The choice of reducing agent and conditions is crucial to achieve the desired regioselectivity and avoid over-reduction.
-
Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic heterocycles. Common catalysts include platinum(IV) oxide (PtO2, Adams' catalyst) and rhodium-based catalysts.[1][2][3][4] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as acetic acid or an alcohol.[1][2][3][4] The pressure of hydrogen gas and the reaction temperature are key parameters that can be adjusted to control the extent of reduction. For instance, rhodium on alumina has been used for the hydrogenation of pyridines.[5]
-
Chemical Reduction: Reagents like sodium borohydride (NaBH4) can also be employed for the reduction of pyridinium-like structures.[6][7][8][9][10] The reactivity of NaBH4 is generally milder than that of catalytic hydrogenation, which can sometimes offer better control and selectivity. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[6][7][8][9][10]
-
2. De Novo Synthesis of the this compound Core
An alternative approach involves the direct construction of the tetrahydro-2,6-naphthyridine ring system from acyclic or monocyclic precursors. One potential, though less documented for this specific isomer, method is through transition metal-catalyzed cycloaddition reactions.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic steps. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for the Catalytic Hydrogenation of a Naphthyridine
-
Catalyst Preparation: In a high-pressure reaction vessel, add the naphthyridine substrate and a suitable solvent (e.g., glacial acetic acid, ethanol).
-
Catalyst Addition: Add the catalyst (e.g., 5-10 mol% PtO2 or Rh on a support) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-70 bar) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by an appropriate method, such as crystallization or column chromatography, to yield the desired tetrahydronaphthyridine.
Protocol 2: General Procedure for the Sodium Borohydride Reduction of a Naphthyridine Derivative
-
Dissolution: Dissolve the naphthyridine substrate in a suitable alcoholic solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH4) portion-wise to the stirred solution. The amount of NaBH4 will depend on the substrate, but typically an excess is used.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
Quantitative Data
The following table summarizes representative quantitative data for the catalytic hydrogenation of pyridine derivatives, which can serve as a reference for the synthesis of this compound.
| Substrate | Catalyst | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Substituted Pyridines | PtO2 | Acetic Acid | 50-70 | RT | 4-8 | Not specified | [1][2][4] |
| 2,6-Lutidine | Rh/Al2O3 | HFIP | Not specified | Not specified | Not specified | >95 | [5] |
| Phenyl Pyridines | Rh2O3 | TFE | 5 | 40 | 16 | 70-98 | [11] |
Visualizations
Synthetic Pathway A: Reduction of 2,6-Naphthyridine
Caption: Synthesis of this compound via reduction.
Synthetic Pathway B: Potential De Novo Construction
Caption: Potential de novo synthesis of the target molecule.
Characterization
The characterization of the final product, this compound, and its intermediates would be carried out using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. Spectroscopic data for this compound hydrochloride is available, which can be used as a reference.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
This technical guide provides a framework for the synthesis of this compound. While direct, detailed experimental procedures for this specific molecule are not abundant in the literature, the outlined strategies based on the synthesis of the parent heterocycle and established reduction methodologies for related compounds offer a solid foundation for its successful preparation in a research and development setting.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
The Pharmacological Potential of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold has emerged as a promising structural motif in medicinal chemistry, demonstrating notable biological activity. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into this class of compounds, with a particular focus on their dual activity as histamine H3 (H3) receptor antagonists and serotonin reuptake transporter (SERT) inhibitors.
Core Biological Activities and Quantitative Data
Derivatives of the this compound core have been identified as potent modulators of key neurological targets. A notable series of these compounds has been shown to exhibit dual antagonism of the histamine H3 receptor and inhibition of the serotonin reuptake transporter.[1] While specific quantitative data for a broad range of analogs remains proprietary or dispersed in the literature, the identified dual activity highlights the therapeutic potential of this scaffold in treating complex neurological and psychiatric disorders where both histaminergic and serotonergic systems are implicated.[2]
The development of such dual-action ligands is a significant strategy in modern drug discovery, potentially offering improved efficacy or a broader spectrum of action compared to single-target agents.[2] The exploration of structure-activity relationships (SAR) within this chemical series is crucial for optimizing potency and selectivity for each target.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for assessing the key biological activities of this compound derivatives are provided below.
Histamine H3 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor, or from brain tissue with high H3R density (e.g., rat cerebral cortex).
-
Radioligand: A tritiated H3 receptor ligand, such as [3H]N-α-methylhistamine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Cold assay buffer.
-
Test Compound: Serial dilutions of the this compound derivative.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM unlabeled histamine or thioperamide).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Initiate Binding: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 27°C) to reach equilibrium.[3]
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters several times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a test compound to inhibit the reuptake of serotonin by the serotonin transporter.
Materials:
-
Cells: A suitable cell line endogenously expressing or stably transfected with the human serotonin transporter (e.g., HEK-hSERT cells or JAR cells).[1][4]
-
Radiolabeled or Fluorescent Substrate: [3H]serotonin or a fluorescent mimetic of biogenic neurotransmitters.[1][4][5]
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 0.1% BSA.[4]
-
Test Compound: Serial dilutions of the this compound derivative.
-
Masking Dye (for fluorescent assays): To quench extracellular fluorescence.[5][6]
-
Microplate Reader: Scintillation counter for radiolabeled assays or a fluorescence microplate reader (bottom-read mode) for fluorescent assays.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight to form a confluent monolayer.[4][5]
-
Compound Incubation: Remove the culture medium and add the test compound diluted in assay buffer to the wells. Incubate for a short period (e.g., 10-30 minutes) at 37°C.[4][5]
-
Substrate Addition: Add the radiolabeled or fluorescent serotonin substrate to initiate the uptake. For fluorescent assays, a masking dye is also added.[4][5]
-
Incubation: Incubate the plate for a defined time (e.g., 10-60 minutes) at 37°C to allow for transporter-mediated uptake.[1][4][5]
-
Termination of Uptake (Radiolabeled Assay): Aspirate the assay solution and wash the cells rapidly with ice-cold assay buffer to remove the extracellular radiolabel.
-
Cell Lysis and Scintillation Counting (Radiolabeled Assay): Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Fluorescence Reading (Fluorescent Assay): For kinetic assays, read the fluorescence intensity over time. For endpoint assays, read the fluorescence after the incubation period.[4][5]
-
Data Analysis: Determine the percentage of inhibition of serotonin uptake at each concentration of the test compound compared to the control (no inhibitor). Calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
To understand the biological effects of this compound derivatives, it is essential to visualize their interaction with their respective targets and the downstream signaling cascades.
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o protein.[6] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[6][7] Antagonists of the H3 receptor block this inhibitory effect, leading to an increase in the release of these neurotransmitters.[8][9]
Caption: Mechanism of Histamine H3 Receptor Antagonism.
Serotonin Transporter (SERT) Inhibition
The serotonin transporter is an integral membrane protein that facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3] This process is dependent on sodium and chloride ions and is crucial for terminating serotonergic signaling.[3][4] Inhibitors of SERT block this reuptake mechanism, leading to an increased concentration of serotonin in the synapse.
References
- 1. Novel naphthyridines are histamine H3 antagonists and serotonin reuptake transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 5. Serotonin Transporter - Proteopedia, life in 3D [proteopedia.org]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold
Introduction
The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] Its rigid, three-dimensional structure makes it a "privileged scaffold," meaning it can serve as a versatile foundation for the development of ligands targeting a variety of biological targets.[2] While direct pharmacological data on the unsubstituted this compound is limited, its derivatives have shown a broad spectrum of biological activities, including potential antidepressant, antimicrobial, and central nervous system (CNS) effects.[1] This technical guide will delve into the known pharmacological properties of this scaffold by examining its derivatives, detailing the experimental protocols used for their evaluation, and visualizing key concepts in drug discovery based on this core structure.
Pharmacological Properties of this compound Derivatives
The true pharmacological potential of the this compound scaffold is revealed through the biological activities of its derivatives. By modifying different positions on the ring structure, researchers have developed compounds with significant potency against various enzymes and receptors.
Acetylcholinesterase (AChE) Inhibition
Derivatives of the related 1,2,3,4-tetrahydrobenzo[h][1][3]naphthyridine have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. These compounds have been tested for their inhibitory activity against AChE from Electrophorus electricus (EeAChE) and recombinant human AChE (hAChE), as well as human serum butyrylcholinesterase (hBChE).[4]
| Compound | Target | IC₅₀ (nM) |
| 16a (a tetrahydrobenzo[h][1][3]naphthyridine derivative) | hAChE | 65 |
| 1 (pyrano[3,2-c]quinoline precursor) | hAChE | >10,000 |
Table 1: Inhibitory activity of a key 1,2,3,4-tetrahydrobenzo[h][1][3]naphthyridine derivative against human acetylcholinesterase.[4]
CXCR4 Antagonism
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, an isomer of the core topic, has been utilized to develop potent antagonists of the CXCR4 receptor, a target for HIV entry and cancer therapy.
| Compound | Target | IC₅₀ (nM) |
| 30 (a tetrahydro-1,6-naphthyridine derivative) | CXCR4 | 24 |
| 30 (a tetrahydro-1,6-naphthyridine derivative) | HIV-1 entry | 7 |
Table 2: Antagonistic activity of a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative against the CXCR4 receptor and HIV-1 entry.[3]
Tankyrase Inhibition
Derivatives of 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one have been identified as potent inhibitors of tankyrase-1 and tankyrase-2, enzymes involved in cancer.
| Compound | Target | IC₅₀ (nM) | Selectivity (TNKS1/TNKS2) |
| 7-(4-bromophenyl)-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one | Tankyrase-2 | 2 | 70-fold |
Table 3: Inhibitory activity of a 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one derivative against tankyrase-2.[5]
Experimental Protocols
Detailed experimental methodologies are crucial for understanding and replicating pharmacological findings. Below are summaries of key experimental protocols used to characterize derivatives of the tetrahydronaphthyridine scaffold.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of 1,2,3,4-tetrahydrobenzo[h][1][3]naphthyridine derivatives against AChE and BChE was determined using a modified Ellman's method.[4]
-
Enzyme and Substrate Preparation: Solutions of EeAChE, hAChE, and hBChE were prepared in a phosphate buffer (pH 8.0). Acetylthiocholine iodide and butyrylthiocholine iodide were used as substrates.
-
Inhibitor Incubation: The enzymes were pre-incubated with various concentrations of the test compounds for a specified time.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Absorbance Measurement: The rate of production of the yellow 5-thio-2-nitrobenzoate anion was monitored spectrophotometrically at 412 nm.
-
IC₅₀ Determination: The concentration of the inhibitor that caused a 50% reduction in the enzymatic activity (IC₅₀) was calculated from concentration-inhibition curves.
Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)
The potential of compounds to cross the blood-brain barrier was assessed using the PAMPA-BBB assay.[4]
-
Membrane Preparation: A filter plate was coated with a solution of porcine brain lipid in dodecane to form an artificial membrane.
-
Donor and Acceptor Plates: The donor plate contained the test compound dissolved in a buffer at a specific pH, while the acceptor plate contained a buffer solution.
-
Incubation: The donor plate was placed on top of the acceptor plate, and the assembly was incubated for a set period, allowing for passive diffusion of the compound across the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells was determined using UV-Vis spectroscopy.
-
Permeability Calculation: The permeability coefficient (Pe) was calculated using established equations.
Visualizations
Scaffold-Based Drug Discovery Workflow
The following diagram illustrates the general workflow for developing new therapeutic agents starting from the this compound scaffold.
Generalized Experimental Workflow for Pharmacological Characterization
This diagram outlines a typical experimental sequence for characterizing the pharmacological properties of a novel derivative of this compound.
Conclusion
The this compound structure is a valuable scaffold in modern drug discovery. While the core molecule itself is not extensively characterized in terms of direct pharmacological effects, its structural and chemical properties make it an excellent starting point for the synthesis of diverse and potent bioactive compounds. The exploration of its derivatives has led to the identification of promising inhibitors of key biological targets such as acetylcholinesterase and CXCR4. Future research into novel derivatives of this versatile scaffold holds significant promise for the development of new therapeutic agents for a wide range of diseases.
References
- 1. Buy this compound dihydrochloride | 449175-43-3 [smolecule.com]
- 2. This compound | 31786-18-2 | Benchchem [benchchem.com]
- 3. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a central endeavor in medicinal chemistry. Among the privileged heterocyclic structures, the 1,2,3,4-tetrahydro-2,6-naphthyridine core has emerged as a versatile and promising scaffold. Its unique three-dimensional architecture, combined with the strategic placement of nitrogen atoms, offers a rich canvas for the design of potent and selective modulators of a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, derivatization, and medicinal chemistry applications of the this compound scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Introduction to a Privileged Structure
The this compound framework is a bicyclic heteroaromatic system composed of a fused pyridine and a partially saturated piperidine ring. This structural arrangement imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which are highly desirable in drug candidates.[1] The presence of two nitrogen atoms provides opportunities for hydrogen bonding and other key interactions with biological macromolecules, making it a "privileged structure" capable of binding to a diverse range of targets.[1][2]
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, acetylcholinesterase inhibition, and phosphodiesterase (PDE) inhibition, with potential applications in oncology, neurodegenerative diseases, and inflammatory disorders.[3][4][5][6][7]
Synthetic Strategies for the this compound Core
The construction of the this compound ring system can be achieved through various synthetic routes. A key challenge lies in the regioselective formation of the bicyclic core. Modern synthetic methodologies have been developed to provide efficient access to this scaffold.
One notable strategy involves the use of transition metal-catalyzed cyclizations. For instance, cobalt-catalyzed [2+2+2] cyclizations of alkynes and nitriles have been employed to construct the pyridine ring of related tetrahydronaphthyridine isomers, a strategy that could be adapted for the synthesis of the 2,6-naphthyridine core.[8] Another powerful approach is the intramolecular inverse-electron-demand Diels-Alder reaction, which has been successfully utilized for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines and could potentially be applied to the synthesis of the 2,6-isomer.[9]
A general workflow for the synthesis and derivatization of the this compound scaffold is depicted below.
Medicinal Chemistry Applications and Quantitative Data
The versatility of the this compound scaffold is evident in the diverse range of biological targets its derivatives have been shown to modulate. The following sections highlight key therapeutic areas and provide quantitative data for representative compounds.
Kinase Inhibition
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Several classes of naphthyridine derivatives have been identified as potent kinase inhibitors.
-
Pim Kinases: Derivatives of benzo[c][2][9]naphthyridine have been developed as pan-Pim kinase inhibitors with potent antiproliferative activity in acute myeloid leukemia (AML) cell lines.[6] These compounds inhibit the phosphorylation of the apoptosis effector BAD.[6]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Analogs of 2,6-naphthyridine have been discovered as selective inhibitors of FGFR4, a key driver in a subset of hepatocellular carcinomas (HCC).[10] The FGF19-FGFR4 signaling pathway is crucial for the proliferation of these cancer cells.[10]
-
Casein Kinase 2 (CK2): 5-(3-chlorophenylamino)benzo[c][2][9]naphthyridine derivatives have been synthesized as highly selective CK2 inhibitors.[11] These compounds have demonstrated potent inhibition of cancer cell stemness by modulating the Akt1-GSK-3β-Wnt/β-catenin signaling pathway.[11]
The signaling pathway associated with FGFR4 inhibition in HCC is illustrated below.
Neurological Disorders
The 1,2,3,4-tetrahydronaphthyridine scaffold has also been explored for its potential in treating neurological disorders.
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of 1,2,3,4-tetrahydrobenzo[h][1][9]naphthyridine have been designed as potent inhibitors of AChE, a key target in the management of Alzheimer's disease.[5] These compounds have been shown to bind to the peripheral anionic site (PAS) of the enzyme.[5]
-
Phosphodiesterase 5 (PDE5) Inhibition: A novel 1,2,3,4-tetrahydrobenzo[b][1][9]naphthyridine analogue has been identified as a potent PDE5 inhibitor with an impressive in vitro IC50 of 0.056 nM.[7] PDE5 inhibitors are being investigated for the treatment of Alzheimer's disease due to their role in modulating cyclic guanosine monophosphate (cGMP) levels, which are involved in learning and memory processes.[7]
Table 1: Quantitative Biological Data for Representative Tetrahydronaphthyridine Derivatives
| Compound Class | Target | Representative Compound | IC50 | Cell Line/Assay | Reference |
| Benzo[c][2][9]naphthyridine | Pim-1/2 Kinase | 7-(4H-1,2,4-Triazol-3-yl) derivative | <30 nM | MV-4-11 (AML) | [6] |
| 1,2,3,4-Tetrahydrobenzo[b][1][9]naphthyridine | PDE5 | 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1][9]naphthyridine-8-carbonitrile | 0.056 nM | In vitro assay | [7] |
| 1H-imidazo[4,5-h][1][9]naphthyridin-2(3H)-one | c-Met Kinase | Compound 2t | 2.6 µM | In vitro assay | [12] |
| Naphthyridine | Cytotoxicity | Compound 16 | 0.1 µM | HL-60 (Leukemia) | [13] |
| Aaptamine derivative | Cytotoxicity | 3-isobutylaminodemethyl(oxy)aaptamine | 0.03-8.5 µM | Various cancer cell lines | [14] |
Detailed Experimental Protocols
To facilitate further research and development of the this compound scaffold, detailed experimental protocols for key synthetic and analytical procedures are essential.
General Procedure for the Synthesis of Tetrahydro-1,5-naphthyridines via Intramolecular Diels-Alder Reaction
This protocol is for a related isomer and can be adapted for the synthesis of the 2,6-naphthyridine core with appropriate starting materials.
An intramolecular inverse electron demand Diels-Alder reaction between an imidazole dienophile and a 1,2,4-triazine linked from the imidazole N1 position to the triazinyl C3 with a suitable tether can be employed.[9] The reaction is typically carried out in a high-boiling solvent such as diphenyl ether at elevated temperatures. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography on silica gel.[9]
General Protocol for Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of in vitro assays, such as a luminescence-based assay or a radiometric assay. Briefly, the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP are incubated in a buffer solution in the presence of varying concentrations of the test compound. The reaction is allowed to proceed for a defined period at a specific temperature. The amount of phosphorylated substrate is then quantified. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Experimental Workflow for a Cell-Based Proliferation Assay
Conclusion and Future Directions
The this compound scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its inherent structural features and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The diverse biological activities reported for its derivatives underscore the potential of this scaffold to yield potent and selective modulators of a wide range of biological targets.
Future research in this area should focus on the development of novel and efficient synthetic routes to access a wider range of substituted this compound analogs. Furthermore, the application of modern drug design strategies, such as structure-based design and computational modeling, will be crucial in guiding the optimization of lead compounds. As our understanding of the biological roles of various targets continues to grow, the this compound scaffold is poised to play an increasingly important role in the development of the next generation of medicines.
References
- 1. This compound | 31786-18-2 | Benchchem [benchchem.com]
- 2. Buy this compound dihydrochloride | 449175-43-3 [smolecule.com]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 1,2,3,4-Tetrahydro-2,6-naphthyridine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry. As a "privileged structure," its three-dimensional arrangement allows for interaction with a diverse range of biological targets, offering improved pharmacological profiles compared to its planar aromatic counterparts.[1] The strategic placement of two nitrogen atoms within the bicyclic system provides opportunities for fine-tuning the physicochemical properties of its analogs, making them attractive candidates for drug development programs targeting a variety of diseases, including cancer and viral infections.[1][2] This technical guide provides an in-depth overview of the synthesis, biological activity, and analytical characterization of this compound analogs, with a focus on their potential as therapeutic agents.
Synthetic Strategies
The construction of the this compound ring system can be achieved through various synthetic methodologies. These strategies often involve the sequential or concerted formation of the two constituent rings. Common approaches include the reduction of the fully aromatic 2,6-naphthyridine core and heterocyclic annulation reactions.[1] The choice of synthetic route is critical for accessing specific isomers and introducing desired substitutions for structure-activity relationship (SAR) studies.[1]
General Synthetic Protocol: Multi-step Synthesis from Pyridine Derivatives
A common strategy for the synthesis of naphthyridine cores involves the construction of the second ring onto a pre-existing pyridine derivative. The following is a generalized protocol based on established methods for related naphthyridine isomers.
Experimental Protocol: Synthesis of a Substituted this compound Analog
-
Step 1: Synthesis of a Substituted Pyridine Precursor. A suitably substituted aminopyridine is reacted with a dicarbonyl compound or its equivalent under acidic or basic conditions to form a bicyclic intermediate. For example, a substituted 3-aminopyridine can be reacted with an α,β-unsaturated ketone via a Michael addition followed by intramolecular cyclization.
-
Step 2: Aromatization (if necessary). If the newly formed ring is not aromatic, an oxidation step is performed. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
-
Step 3: Reduction of the Pyridine Ring. The resulting substituted 2,6-naphthyridine is then subjected to a reduction reaction to selectively hydrogenate one of the pyridine rings. The choice of reducing agent is crucial for achieving the desired 1,2,3,4-tetrahydro isomer. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common method. The solvent, pressure, and temperature are optimized to control the regioselectivity of the reduction.
-
Step 4: N-Alkylation/Arylation. The secondary amine in the tetrahydro-ring can be further functionalized through N-alkylation or N-arylation reactions. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) will yield the N-alkylated analog.
-
Step 5: Purification. The final compound is purified using standard techniques such as flash column chromatography on silica gel, followed by characterization using analytical methods like NMR, mass spectrometry, and HPLC to confirm its structure and purity.
A graphical representation of a typical synthetic workflow is provided below.
References
The Emerging Therapeutic Potential of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive starting point for the design of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound derivatives, focusing on oncology, neurodegenerative disorders, and HIV. We present quantitative data on the activity of these compounds, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Activity of Tetrahydronaphthyridine Derivatives
While the parent this compound is primarily a structural motif, its derivatives have shown significant biological activity. The following tables summarize the quantitative data for various tetrahydronaphthyridine isomers as antagonists of the CXCR4 receptor, negative allosteric modulators (NAMs) of the mGlu2 receptor, and as cytotoxic agents against cancer cell lines. It is important to note that the presented data is for specific isomers of the tetrahydronaphthyridine scaffold, highlighting the therapeutic potential within this class of compounds.
Table 1: CXCR4 Antagonist Activity of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
| Compound | CXCR4 Antagonism IC50 (nM) | HIV Entry Inhibition IC50 (nM) |
| 12a | - | - |
| 30 | 24 | 7 |
*Data sourced from a study on novel tetrahydronaphthyridine CXCR4 antagonists. Note: These compounds are derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine isomer.[1]
Table 2: mGlu2 Negative Allosteric Modulator (NAM) Activity of Tetrahydro-1,7-naphthyridine-2-carboxamide Derivatives
| Compound | mGlu2 IC50 (nM) | mGlu3 IC50 (µM) |
| 14a | 39 | > 10 |
| 14b | 24 | > 10 |
| 14c | 129 | > 10 |
| 14d | 39 | > 10 |
| 14e | 106 | > 10 |
| 14f | 318 | > 10 |
| 14g | 87 | > 30 |
*Data from a study on ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Note: These compounds are derivatives of the tetrahydro-1,7-naphthyridine isomer.[2]
Table 3: In Vitro Anticancer Activity of Naphthyridine Derivatives
| Compound | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |
| Compound 14 | 2.6 | 1.5 | - |
| Compound 15 | 2.3 | 0.8 | - |
| Compound 16 | 0.71 | 0.1 | 5.1 |
*Data from a study on the cytotoxicity and structure-activity relationships of naphthyridine derivatives. Note: The specific naphthyridine core structure for these compounds should be referenced in the original publication.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the evaluation of tetrahydronaphthyridine derivatives.
CXCR4 Competition Binding Assay (Flow Cytometry-Based)
This assay identifies compounds that interfere with the binding of the natural ligand, CXCL12, to the CXCR4 receptor.
1. Cell Preparation:
- Culture Jurkat cells, which endogenously express CXCR4, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM glutamine at 37°C and 5% CO₂.
- Harvest cells when they reach 80-85% confluency.
- Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).
- Resuspend the cells in the assay buffer to a concentration of 0.25 x 10⁶ cells/50 µL.
2. Assay Procedure:
- In a 96-well round-bottom plate, add 100 µL of the test compound solution at various concentrations.
- Add 50 µL of the Jurkat cell suspension to each well.
- Incubate the plate for 15 minutes at room temperature in the dark.
- Add 50 µL of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) at a final concentration of 25 ng/mL.
- Incubate for 30 minutes at room temperature in the dark.
- Centrifuge the plate at 400 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet with 200 µL of fresh assay buffer.
- Centrifuge again and discard the supernatant.
- Resuspend the cell pellet in 200 µL of 1% paraformaldehyde in PBS for cell fixation.
3. Flow Cytometry Analysis:
- Acquire data on a flow cytometer, measuring the fluorescence signal from the labeled CXCL12 bound to the cells.
- Gate on a homogenous cell population based on forward and side scatter parameters.
- The reduction in fluorescence intensity in the presence of the test compound compared to the control (vehicle) indicates competitive binding to CXCR4.
- Calculate IC50 values from the dose-response curves.
mGlu2 Negative Allosteric Modulator (NAM) Functional Assay (GIRK-Mediated Thallium Flux Assay)
This assay measures the ability of a compound to inhibit the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of mGlu2 receptor activation.
1. Cell Culture and Plating:
- Use a stable HEK293 cell line co-expressing the human mGlu2 receptor and the GIRK channel subunits Kir3.1 and Kir3.2.
- Culture the cells in DMEM/F-12 medium supplemented with 10% FBS, 20 mM HEPES, 2 mM L-glutamine, antibiotics, and selection agents (e.g., G418 and puromycin).
- Plate the cells into 384-well, black-walled, clear-bottomed poly-D-lysine-coated plates at a density of 15,000 cells per well and incubate overnight.
2. Dye Loading and Compound Addition:
- On the day of the assay, replace the culture medium with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) by adding an equal volume of dye solution and incubating for a specified time at room temperature.
- Add the test compounds (potential mGlu2 NAMs) at various concentrations to the wells.
3. Thallium Flux Measurement:
- After a pre-incubation period with the test compounds, add a stimulus solution containing a fixed concentration of glutamate (the orthosteric agonist) and thallium sulfate.
- Immediately measure the fluorescence intensity over time using a plate reader equipped for kinetic reading.
- The influx of thallium through the activated GIRK channels will cause an increase in fluorescence. A NAM will inhibit this glutamate-induced increase in fluorescence.
4. Data Analysis:
- Determine the initial rate of thallium influx for each well.
- Plot the rate of thallium influx against the concentration of the test compound to generate a dose-response curve.
- Calculate the IC50 value, which represents the concentration of the NAM that causes 50% inhibition of the glutamate-stimulated response.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
1. Cell Seeding:
- Seed cancer cells (e.g., HeLa, HL-60, PC-3) in a 96-well plate at a predetermined optimal density.
- Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
- Remove the old medium from the wells and add the medium containing the test compounds.
- Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
- Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- After incubation with MTT, carefully remove the medium.
- Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
- Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
5. Data Analysis:
- The absorbance is directly proportional to the number of viable cells.
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targets of this compound derivatives.
Caption: CXCL12/CXCR4 Signaling Pathway.
Caption: Presynaptic mGlu2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Therapeutic Target Identification.
Caption: Logical Relationship of the Scaffold, Targets, and Applications.
References
- 1. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel assay of Gi/o-linked G protein-coupled receptor coupling to potassium channels provides new insights into the pharmacology of the group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antidepressant Potential of Tetrahydronaphthyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective treatments for depressive disorders has led researchers to explore diverse chemical scaffolds and pharmacological targets. Among these, tetrahydronaphthyridine derivatives have emerged as a promising class of compounds with the potential to modulate key neurobiological pathways implicated in the pathophysiology of depression. This technical guide provides an in-depth overview of the current state of research on the antidepressant effects of tetrahydronaphthyridine compounds, focusing on their pharmacology, mechanisms of action, and the experimental methodologies used in their evaluation.
Introduction to Tetrahydronaphthyridine Scaffolds
The tetrahydronaphthyridine core is a bicyclic heterocyclic system that offers a versatile three-dimensional structure, making it an attractive scaffold in medicinal chemistry. This structural diversity allows for the fine-tuning of pharmacological properties, enabling the development of potent and selective ligands for various central nervous system (CNS) targets. Research into tetrahydronaphthyridine derivatives has revealed their potential to interact with multiple targets relevant to the treatment of depression, including the glutamatergic and monoaminergic systems.
Mechanisms of Antidepressant Action
The antidepressant effects of tetrahydronaphthyridine compounds are primarily attributed to their modulation of two key neurotransmitter systems: the glutamate and the serotonin/histamine systems.
Modulation of the Glutamatergic System
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, plays a crucial role in synaptic plasticity and is a key target for rapid-acting antidepressants. Tetrahydronaphthyridine derivatives have been investigated as both positive and negative allosteric modulators of mGlu receptors.
A series of tetrahydronaphthyridine and dihydronaphthyridinone ethers have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] While primarily investigated for schizophrenia, the modulation of mGlu5 is also relevant to depression. One such compound, VU0405372 , has demonstrated a suitable profile for in vivo proof-of-concept studies.[1][2][3]
Caption: mGlu5 Receptor Signaling Pathway Modulation.
There is growing evidence that negative allosteric modulators (NAMs) of group II metabotropic glutamate receptors (mGluR2/3) possess antidepressant-like properties. These compounds are thought to act by enhancing glutamatergic transmission, a mechanism shared with the rapid-acting antidepressant ketamine.
Dual-Targeting of Histamine H3 Receptors and Serotonin Transporters
A novel and promising approach to antidepressant therapy involves the simultaneous modulation of multiple targets. A series of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives have been designed as dual-acting ligands that function as both histamine H3 receptor antagonists and serotonin reuptake transporter (SERT) inhibitors. This dual mechanism is hypothesized to offer a synergistic antidepressant effect, addressing both the monoaminergic and histaminergic systems implicated in depression.
Caption: Dual-Target Mechanism of Action.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for representative tetrahydronaphthyridine compounds and their activities at relevant targets.
Table 1: In Vitro and In Vivo Data for mGlu5 PAM VU0405372 [1][2][3]
| Parameter | Value | Species | Assay/Model |
| In Vitro | |||
| EC50 (rat) | 332 nM | Rat | mGlu5 Potentiation |
| In Vivo | |||
| Cbrain (1.5 h) | 16.6 µM | Rat | Pharmacokinetics |
| Unbound Cbrain (1.5 h) | 332 nM | Rat | Pharmacokinetics |
| Brain-to-Plasma Ratio | 1.67 | Rat | Pharmacokinetics |
| Kp,uu | 1.1 | Rat | Brain Penetration |
| Efficacy | >30% reversal | Rat | Amphetamine-induced hyperlocomotion (56.6 mg/kg, PO) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols used in the evaluation of tetrahydronaphthyridine compounds.
Caption: Experimental Workflow for Antidepressant Screening.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for their molecular targets (e.g., SERT, Histamine H3 Receptor).
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Membrane preparation and a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-Nα-methylhistamine for H3R).
-
Non-specific Binding: Total binding components plus a high concentration of a known unlabeled ligand to saturate the target receptors.
-
Test Compound: Total binding components plus varying concentrations of the tetrahydronaphthyridine compound.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Models of Depression
Objective: To assess the antidepressant-like effects of tetrahydronaphthyridine compounds in animal models.
Principle: This test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and adopt an immobile posture. Antidepressant treatment is known to reduce the duration of immobility.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Procedure: Mice are placed individually into the cylinder for a 6-minute session. The session is typically video-recorded.
-
Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is scored, usually during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.
Principle: Similar to the FST, this test induces a state of behavioral despair in mice by subjecting them to the stress of being suspended by their tails. Antidepressants decrease the time spent immobile.
Protocol:
-
Apparatus: A horizontal bar is used to suspend the mice by their tails using adhesive tape. The mice are positioned so they cannot escape or hold onto any surfaces.
-
Procedure: Mice are suspended for a 6-minute period, and their behavior is video-recorded.
-
Scoring: The total duration of immobility (hanging passively without any movement) is measured. A decrease in immobility time suggests an antidepressant-like effect.
Future Directions and Conclusion
Tetrahydronaphthyridine compounds represent a promising and versatile scaffold for the development of novel antidepressants. The ability to target both the glutamatergic and monoaminergic systems, either selectively or through dual-action ligands, offers significant potential for creating more effective and faster-acting therapies.
Future research should focus on:
-
Expansion of Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of tetrahydronaphthyridine derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Elucidating the precise downstream signaling pathways modulated by these compounds to better understand their antidepressant effects.
-
Evaluation in More Sophisticated Animal Models: Testing lead compounds in models that capture a broader range of depressive symptoms, such as anhedonia and cognitive deficits.
-
Clinical Translation: Advancing the most promising candidates into clinical trials to assess their safety and efficacy in patients with depressive disorders.
References
- 1. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydronaphthyridine and dihydronaphthyridinone ethers as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu₅) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Potential of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current state of research into the antimicrobial activity of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available, albeit limited, scientific literature on this specific heterocyclic scaffold. It outlines the broader antimicrobial context of naphthyridines, details relevant synthetic methodologies, and presents standardized experimental protocols for antimicrobial evaluation.
Please note: Direct research on the antimicrobial properties of this compound derivatives is sparse in the currently available scientific literature. Consequently, this guide draws upon data from structurally related naphthyridine isomers and general antimicrobial testing protocols to provide a foundational resource for future investigation into this promising, yet underexplored, class of compounds.
Introduction to Naphthyridines as Antimicrobial Agents
Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, have long been a focal point of medicinal chemistry research due to their wide spectrum of pharmacological activities.[1][2][3] The six structural isomers of naphthyridine have all been explored for their therapeutic potential, with the 1,8-naphthyridine core being particularly successful, leading to the development of well-known antibacterial agents like nalidixic acid.[2][4] The mechanism of action for many antimicrobial naphthyridines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[5]
While the majority of research has concentrated on isomers like 1,8- and 2,7-naphthyridines, the 2,6-naphthyridine scaffold also presents a unique structural framework with potential for novel biological activities. The introduction of a tetrahydro component to this scaffold is of particular interest as it imparts a three-dimensional structure, which can lead to enhanced binding affinity and improved pharmacological properties compared to their planar aromatic counterparts.[6]
Quantitative Antimicrobial Activity Data
| Naphthyridine Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Canthin-6-one (a 1,5-naphthyridine alkaloid) | Staphylococcus aureus | 0.49 | [7] |
| Canthin-6-one (a 1,5-naphthyridine alkaloid) | Escherichia coli | 3.91 | [7] |
| 10-methoxycanthin-6-one | Staphylococcus aureus (MRSA) | 3.91 | [7] |
| 2,7-naphthyridine derivative 10j | Staphylococcus aureus | 8 | [8] |
| 2,7-naphthyridine derivative 10f | Staphylococcus aureus | 31 | [8] |
| Benzo[h][1][2][4]triazolo[3,4-a][2][5]naphthyridine derivatives | Candida spp. | 0.78–6.25 | [4][5] |
| 1,8-Naphthyridine-3-thiosemicarbazides | Staphylococcus aureus | 6-7 (mM) | [5] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of the this compound core and for the evaluation of antimicrobial activity. These protocols are based on standard methodologies and may require optimization for specific derivatives.
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can be achieved through multi-step synthetic routes. One plausible approach involves the construction of the bicyclic ring system followed by selective reduction of one of the pyridine rings.
Illustrative Synthetic Pathway:
Caption: Generalized synthetic workflow for obtaining this compound derivatives.
Key Synthetic Steps:
-
Construction of the 2,6-Naphthyridine Core: This can be accomplished through various methods, including cobalt-catalyzed [2+2+2] cyclizations of alkynylnitriles and dialkynylamines.[9]
-
Selective Reduction: The selective reduction of one of the pyridine rings of the 2,6-naphthyridine core is a critical step. This can be achieved using catalytic hydrogenation with specific catalysts that favor the reduction of one ring over the other.[6] The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity.
-
Derivatization: The tetrahydro-2,6-naphthyridine scaffold can then be further functionalized at various positions to create a library of derivatives for antimicrobial screening.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation of Microtiter Plates: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]
Potential Mechanism of Action
While the specific mechanism of action for this compound derivatives has not been elucidated, it is plausible that they share a similar mechanism with other antimicrobial naphthyridines. The primary targets are likely to be bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.
Hypothesized Signaling Pathway:
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 31786-18-2 | Benchchem [benchchem.com]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apec.org [apec.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
The CNS Activity of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold: A Technical Overview for Drug Discovery Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a compelling heterocyclic motif in medicinal chemistry, recognized for its potential to interact with a variety of biological targets within the central nervous system (CNS).[1] This technical guide provides an overview of the known CNS activities, relevant experimental methodologies, and potential signaling pathways associated with this and related tetrahydronaphthyridine structures. While detailed quantitative data for the specific this compound core is limited in publicly available literature, this document synthesizes the existing knowledge on related isomers to inform future research and development.
Introduction to the this compound Scaffold
The this compound structure is a partially saturated bicyclic system containing two nitrogen atoms. Its three-dimensional conformation makes it an attractive scaffold for developing CNS-active agents with improved pharmacological properties compared to their planar aromatic counterparts.[1] Derivatives of the broader tetrahydronaphthyridine class have been investigated for a range of biological activities, establishing them as "privileged structures" in drug discovery.[1]
Some compounds incorporating the this compound scaffold have been noted for potential antidepressant and antimicrobial effects, and their structure suggests possible interactions with various CNS receptors.[2] Furthermore, related natural product alkaloids, such as those with an indolo[1][3]naphthyridine core isolated from Erythrina species, have demonstrated CNS effects including hypnotic, sedative, and hypotensive activities.[4]
Quantitative Data on Tetrahydronaphthyridine Derivatives
Comprehensive quantitative data specifically for the this compound scaffold is not widely available in the current body of scientific literature. However, studies on related isomers and fused systems provide valuable insights into the potential of this structural class. The following table summarizes data from such related compounds to serve as a reference for future structure-activity relationship (SAR) studies.
| Scaffold/Compound Class | Target | Assay Type | Value (IC₅₀/Kᵢ) | Reference |
| 1,2,3,4-Tetrahydrobenzo[b][2][3]naphthyridine analogue | Phosphodiesterase 5 (PDE5) | In vitro inhibition | IC₅₀: 0.056 nM | [5] |
| 1,2,3,4-Tetrahydrobenzo[h][2][3]naphthyridines | Acetylcholinesterase (AChE) | In vitro inhibition | IC₅₀: 65 nM | [6] |
| Tetrahydro-1,7-naphthyridine-2-carboxamides | Metabotropic glutamate receptor 2 (mGlu2) NAMs | GIRK dose-response | High affinity | [7] |
| Dopamine D4 Receptor Antagonists with a piperidine core | Dopamine D4 Receptor | Radioligand binding | pKᵢ: up to 9.18 | [8] |
Experimental Protocols
The evaluation of CNS activity for novel compounds involves a cascade of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the characterization of tetrahydronaphthyridine derivatives.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[9][10][11][12]
Objective: To determine the binding affinity (Kᵢ) of a test compound for a target CNS receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Test compounds (this compound derivatives).
-
Assay buffer (specific to the receptor).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation fluid and vials or a scintillation proximity assay (SPA) system.
-
96-well filter plates and a cell harvester.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₐ), and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. Alternatively, for SPA, the amount of bound radioligand is measured directly in the 96-well plate.[9]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor.
-
cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Calcium Flux Assays: For GPCRs that signal through the Gq pathway, intracellular calcium mobilization can be monitored using fluorescent calcium indicators.
-
GIRK Channel Assays: G-protein-coupled inwardly-rectifying potassium (GIRK) channel assays are used for assessing the functional activity of Gi/o-coupled receptors, such as the mGlu2 receptor.[7]
In Vivo Behavioral Models
To assess the ultimate CNS effects of a compound, various animal models are employed. The choice of model depends on the therapeutic indication being investigated. Examples include:
-
Forced Swim Test and Tail Suspension Test: Commonly used to screen for antidepressant activity.
-
Elevated Plus Maze and Light-Dark Box Test: Used to evaluate anxiolytic effects.
-
Novel Object Recognition Test: Assesses effects on learning and memory.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by the this compound scaffold are not yet well-defined, related compounds have been shown to interact with key CNS targets. For instance, dopamine and serotonin receptors are common targets for neuropsychiatric drugs. The diagram below illustrates a hypothetical signaling cascade for a D2-like dopamine receptor antagonist, a plausible target for a scaffold of this nature.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel CNS-active agents. While current research has provided a foundational understanding of its potential, significant opportunities remain for further exploration. Future work should focus on:
-
Systematic SAR studies to elucidate the specific structural requirements for potent and selective activity at various CNS targets.
-
Elucidation of mechanisms of action for any active compounds to understand their downstream signaling effects.
-
Pharmacokinetic and pharmacodynamic profiling to assess the drug-like properties of novel derivatives, including their ability to cross the blood-brain barrier.
By leveraging the structural features of the this compound core, researchers can continue to develop innovative therapeutics for a range of neurological and psychiatric disorders.
References
- 1. This compound | 31786-18-2 | Benchchem [benchchem.com]
- 2. Buy this compound dihydrochloride | 449175-43-3 [smolecule.com]
- 3. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
An In-depth Technical Guide to the Structural Isomers of Tetrahydronaphthyridine and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of tetrahydronaphthyridine, a crucial heterocyclic scaffold in modern medicinal chemistry. We will delve into their properties, synthesis, and pharmacological significance, presenting data in a clear and accessible format for researchers and drug development professionals.
Introduction to the Tetrahydronaphthyridine Scaffold
Tetrahydronaphthyridines (THNs) are bicyclic heterocyclic compounds consisting of a pyridine ring fused to a piperidine ring. The arrangement of the two nitrogen atoms within this fused system gives rise to a variety of structural isomers, each with unique physicochemical and pharmacological properties. These scaffolds are of significant interest in drug discovery due to their three-dimensional structure, which can lead to improved pharmacological profiles compared to their planar aromatic counterparts.[1] THNs are considered valuable structural motifs in medicinal chemistry, offering a combination of polar functionality and high Fsp3-content.[2]
The eight possible structural isomers of tetrahydronaphthyridine can be categorized based on their relationship to either tetrahydroquinolines or tetrahydroisoquinolines, representing bioisosteres of these important pharmacophores.[2]
Caption: Relationship between parent naphthyridine isomers and their corresponding tetrahydronaphthyridine (THN) derivatives.
Properties of Key Tetrahydronaphthyridine Isomers
The physicochemical properties of tetrahydronaphthyridine isomers are crucial for their behavior in biological systems and for their development as drug candidates. The following tables summarize available data for some of the well-studied isomers.
1,2,3,4-Tetrahydro-1,6-naphthyridine
| Property | Value | Reference |
| CAS Number | 13623-84-2 | [3] |
| Molecular Formula | C₈H₁₀N₂ | [4] |
| Molecular Weight | 134.18 g/mol | [4] |
| Melting Point | 155-158 °C | [3] |
| Boiling Point | 284.3 ± 9.0 °C (Predicted) | [3] |
| pKa | 9.89 ± 0.20 (Predicted) | [3] |
| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [3] |
5,6,7,8-Tetrahydro-1,6-naphthyridine
| Property | Value | Reference |
| CAS Number | 80957-68-2 | [5] |
| Molecular Formula | C₈H₁₀N₂ | [5] |
| Molecular Weight | 134.18 g/mol | [5] |
| Topological Polar Surface Area | 24.9 Ų | [5] |
| Complexity | 114 | [5] |
1,2,3,4-Tetrahydro-2,6-naphthyridine
| Property | Value | Reference |
| CAS Number | 31786-18-2 | [1] |
| Molecular Formula | C₈H₁₀N₂ | [6] |
| Molecular Weight | 134.18 g/mol | [1] |
1,2,3,4-Tetrahydro-1,7-naphthyridine
| Property | Value | Reference |
| CAS Number | 13623-86-4 | [7] |
| Molecular Formula | C₈H₁₀N₂ | [7] |
| Molecular Weight | 134.18 g/mol | [7] |
| Boiling Point | 110 °C | [7] |
| Density | 1.068 g/cm³ | [7] |
1,2,3,4-Tetrahydro-1,5-naphthyridine
| Property | Value | Reference |
| CAS Number | 13993-61-8 | [8] |
| Molecular Formula | C₈H₁₀N₂ | [8] |
| Molecular Weight | 134.178 g/mol | [8] |
Synthesis of Tetrahydronaphthyridine Isomers
A variety of synthetic strategies have been developed for the preparation of tetrahydronaphthyridine isomers. These methods often involve the construction of the bicyclic ring system through cyclization reactions.
Automated, Continuous Flow Synthesis of 1,8- and 1,6-THNs
A modular and scalable synthesis of α-alkylated and spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines and their 1,6-regioisomers has been reported.[2] This method utilizes a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular SNAr N-arylation.[2]
Caption: Automated synthesis workflow for 1,8- and 1,6-THNs.
Synthesis of 1,7- and 1,5-THNs
The synthesis of 1,2,3,4-tetrahydro-1,7- and 1,5-naphthyridines can be achieved by telescoping a photoredox-catalyzed HAA step with a palladium-catalyzed C-N bond formation.[2][9]
Aza-Diels-Alder Reaction for 1,5-Naphthyridines
The aza-Diels-Alder (Povarov) reaction has been employed for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives.[10] This cycloaddition reaction proceeds between imines derived from 3-aminopyridines and olefins.[10]
Cobalt-Catalyzed [2+2+2] Cyclizations for 1,6-Naphthyridines
Microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclizations of dialkynylnitriles have been successfully used to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines.[11]
Pharmacological Properties and Applications
Tetrahydronaphthyridine derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.
CXCR4 Antagonism and Anti-HIV Activity
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been developed as potent CXCR4 antagonists.[12] These compounds have shown improved drug-like profiles, with reduced inhibition of the CYP2D6 enzyme.[12] One such compound demonstrated potent inhibition of human immunodeficiency virus (HIV) entry with an IC₅₀ of 7 nM.[12]
Caption: Mechanism of action of THN-based CXCR4 antagonists in inhibiting HIV entry.
RORγt Inverse Agonism for Autoimmune Diseases
An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed for the potent retinoid-related orphan receptor γt (RORγt) inverse agonist, TAK-828F.[13][14] RORγt is a key regulator of Th17 cell differentiation, which is implicated in various autoimmune diseases.[14]
Other Biological Activities
-
Antidepressant Effects: Derivatives of tetrahydronaphthyridine have been suggested to possess antidepressant properties.[6]
-
Antimicrobial Activity: Certain analogs have demonstrated efficacy against various bacterial strains.[6]
-
Central Nervous System (CNS) Activity: The structure of tetrahydronaphthyridines allows for potential interactions with CNS receptors.[6]
-
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: 1,2,3,4-Tetrahydro-2,7-naphthyridine is used in the synthesis of potent NAMPT inhibitors with antiproliferative activity.[15]
Experimental Protocols
This section provides an overview of a general experimental protocol for the synthesis of tetrahydronaphthyridines, based on the modular approach described in the literature.[2]
General Procedure for the Automated Synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridines:
-
Reaction Setup: A continuous flow reactor is assembled with the necessary pumps, reactors, and back-pressure regulators.
-
Reagent Preparation: Stock solutions of the primary amine, halogenated vinylpyridine, and photocatalyst in a suitable solvent (e.g., acetonitrile) are prepared.
-
Hydroaminoalkylation (HAA): The reagent solutions are pumped into a photoflow reactor and irradiated with a light source (e.g., blue LEDs) to initiate the HAA reaction.
-
Intramolecular SNAr Cyclization: The output from the HAA step is then passed through a heated reactor to effect the intramolecular SNAr cyclization.
-
Work-up and Purification: The crude product is collected and purified by standard techniques, such as chromatography, to yield the desired tetrahydronaphthyridine.
Note: Specific reaction conditions (e.g., temperature, residence time, catalyst loading) will need to be optimized for each specific substrate combination.
Conclusion
The structural isomers of tetrahydronaphthyridine represent a versatile and valuable class of heterocyclic compounds for drug discovery. Their diverse pharmacological activities, coupled with the development of modular and efficient synthetic methodologies, position them as promising scaffolds for the development of new therapeutics targeting a range of diseases. This guide provides a foundational understanding of these important molecules, and it is anticipated that further research will continue to unlock their full therapeutic potential.
References
- 1. This compound | 31786-18-2 | Benchchem [benchchem.com]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 13623-84-2,1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound dihydrochloride | 449175-43-3 [smolecule.com]
- 7. 1,2,3,4-Tetrahydro-1,7-naphthyridine | 13623-86-4 | NAA62386 [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide on the Physicochemical Properties of 1,2,3,4-Tetrahydro-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydro-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical characteristics, provides insights into its synthesis, and explores its biological significance, making it a valuable resource for professionals in drug discovery and development.
Core Physicochemical Properties
This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂.[1][2] Its structure, featuring a fused pyridine and a partially saturated pyridine ring, serves as a key scaffold in the development of novel therapeutic agents.[3][4] The dihydrochloride salt form is often utilized to improve solubility and stability for research applications.[3]
| Property | Value |
| Molecular Formula | C₈H₁₀N₂[1][2] |
| Molecular Weight | 134.18 g/mol [1][5] |
| CAS Number | 31786-18-2[1][4] |
| Boiling Point | 244.473 °C at 760 mmHg[1] |
| Density | 1.069 g/cm³[1] |
| pKa | 7.74 ± 0.20[5] |
| XLogP3 | 0.3[5] |
| Topological Polar Surface Area | 24.9 Ų[5] |
| Hydrogen Bond Donor Count | 1[5] |
| Hydrogen Bond Acceptor Count | 2[5] |
| Storage Condition | Room temperature[1] |
Synthesis and Experimental Protocols
The synthesis of the this compound ring system can be achieved through various synthetic strategies, often involving the construction of the bicyclic system from simpler precursors.
A general conceptual workflow for the synthesis of tetrahydronaphthyridine derivatives is outlined below. This often involves the creation of a substituted pyridine ring followed by the annulation and subsequent reduction of the second ring to achieve the tetrahydro state.
Caption: Generalized synthetic workflow for this compound.
General Experimental Protocols:
While specific, detailed protocols for the synthesis of this compound are proprietary or published within specific journal articles, general approaches often include:
-
Cyclization Reactions: The parent compound, this compound, was first synthesized in the 20th century through cyclization reactions involving 3-aminopyridine derivatives.[3]
-
Reduction of Naphthyridines: A common method involves the chemical reduction of the corresponding fully aromatic 2,6-naphthyridine precursor to yield the saturated heterocyclic ring.
-
Heterocyclic Annulation: This approach involves the construction of a new ring onto an existing one. For related tetrahydronaphthyridine isomers, methods like cobalt-catalyzed [2+2+2] cyclization and domino aza-Michael-inverse-electron-demand-hetero-Diels–Alder reactions have been employed.[4]
Biological Activity and Signaling Pathways
Naphthyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and effects on the central nervous system.[6][7] The this compound scaffold is of particular interest in medicinal chemistry for designing novel therapeutic agents.[1][3]
Derivatives of the closely related 1,2,3,4-tetrahydro-1,6-naphthyridine have shown potent inhibitory activity against enzymes like tankyrases and acetylcholinesterase (AChE).[6][8] For instance, certain derivatives have been designed as inhibitors that bind to the peripheral anionic site (PAS) and the mid-gorge of AChE, an important target in Alzheimer's disease research.[8]
The general mechanism of acetylcholinesterase inhibition is depicted below.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
This scaffold is also explored for its potential in creating compounds with anti-inflammatory and antimicrobial properties.[1] Its versatility in forming complex structures makes it a crucial component in the design of novel therapeutic agents.[1]
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound dihydrochloride | 449175-43-3 [smolecule.com]
- 4. This compound | 31786-18-2 | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This document provides detailed application notes and protocols for the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine, a scaffold of significant interest in medicinal chemistry. The protocols outlined below are based on established synthetic routes, including the construction of the 2,6-naphthyridine core and its subsequent selective reduction.
The this compound structure is a valuable building block in the design of new therapeutic agents. Its three-dimensional geometry, compared to its aromatic counterpart, can offer improved pharmacological properties. The synthesis of this scaffold typically involves a two-stage process: the initial construction of the aromatic 2,6-naphthyridine ring system, followed by the selective hydrogenation of one of the pyridine rings.
Comparative Summary of Synthesis Protocols
The following table summarizes key quantitative data for the synthesis of the 2,6-naphthyridine precursor and a general protocol for its subsequent reduction. Specific conditions for the reduction of 2,6-naphthyridine to this compound are less commonly reported in the literature; therefore, general conditions for the catalytic hydrogenation of naphthyridines are provided as a starting point for optimization.
| Step | Reaction | Reagents & Solvents | Temperature | Time | Yield |
| 1 | Cyclization | 4-cyano-3-pyridylacetonitrile, Anhydrous Hydrogen Bromide, Ethyl Ether | Cooled Solution | Not Specified | High |
| 2 | Diazotization | 3-amino-1-bromo-2,6-naphthyridine, Sodium Nitrite, Hydrobromic Acid | -5 to 0 °C | Not Specified | High |
| 3 | Hydrazinolysis | 1,3-dibromo-2,6-naphthyridine, Hydrazine Hydrate, Dioxane | Room Temperature | Not Specified | Quantitative |
| 4 | Dehydrazination | 1,3-dihydrazino-2,6-naphthyridine, Copper (II) Sulfate, Acetic Acid/Water | Not Specified | Not Specified | High |
| 5 | Catalytic Hydrogenation | 2,6-naphthyridine, 10% Palladium on Carbon, Methanol | Room Temperature | 1-16 h | Not Specified for 2,6-isomer |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Naphthyridine Precursor
This multi-step synthesis provides a reliable method for obtaining the 2,6-naphthyridine core.
Step 1: Cyclization to form 3-amino-1-bromo-2,6-naphthyridine
-
Suspend 4-cyano-3-pyridylacetonitrile in anhydrous ethyl ether in a suitable reaction vessel.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous hydrogen bromide gas through the stirred suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-1-bromo-2,6-naphthyridine.
Step 2: Diazotization to form 1,3-dibromo-2,6-naphthyridine
-
Suspend 3-amino-1-bromo-2,6-naphthyridine in hydrobromic acid.
-
Cool the mixture to between -5 and 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at this temperature for a specified time.
-
Isolate the product by filtration, wash with cold water, and dry to obtain 1,3-dibromo-2,6-naphthyridine.
Step 3: Hydrazinolysis to form 1,3-dihydrazino-2,6-naphthyridine
-
Dissolve 1,3-dibromo-2,6-naphthyridine in dioxane.
-
Add hydrazine hydrate to the solution at room temperature.
-
Stir the mixture until the reaction is complete as monitored by TLC.
-
The product, 1,3-dihydrazino-2,6-naphthyridine, is typically obtained in quantitative yield and can be used in the next step without extensive purification.
Step 4: Dehydrazination to form 2,6-Naphthyridine
-
Prepare a solution of 1,3-dihydrazino-2,6-naphthyridine in a mixture of acetic acid and water.
-
In a separate flask, prepare a hot solution of aqueous copper (II) sulfate.
-
Slowly add the solution of the dihydrazino-naphthyridine to the hot copper (II) sulfate solution.
-
After the addition is complete, heat the mixture for a short period.
-
Cool the reaction mixture and make it basic with a suitable base (e.g., ammonium hydroxide).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 2,6-naphthyridine.
Protocol 2: Catalytic Hydrogenation to this compound
The selective reduction of the 2,6-naphthyridine core is a critical step. Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitrogen-containing heterocycles.[1][2] The following is a general procedure that can be optimized for the specific substrate.
Materials:
-
2,6-Naphthyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent such as ethanol or acetic acid)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Filtration aid (e.g., Celite)
Procedure:
-
To a reaction flask containing a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate) under an inert atmosphere.
-
Carefully add methanol to the flask to wet the catalyst.
-
Dissolve the 2,6-naphthyridine in methanol and add it to the reaction flask.
-
Seal the flask and purge the system with hydrogen gas (typically using a balloon or a Parr shaker apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.
-
Safety Note: The palladium catalyst is pyrophoric, especially after use. The filter cake should not be allowed to dry and should be quenched with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizing the Workflow
The following diagram illustrates the general synthetic workflow from the 2,6-naphthyridine precursor to the final hydrogenated product.
Caption: Synthetic workflow for this compound.
This document serves as a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs and laboratory conditions, always adhering to strict safety procedures, especially when handling pyrophoric catalysts and flammable gases.
References
The Versatility of 1,2,3,4-Tetrahydro-2,6-naphthyridine in Modern Drug Discovery: Application Notes and Protocols
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold and its isomers have emerged as privileged structures in medicinal chemistry. Their inherent three-dimensional architecture offers significant advantages over planar aromatic systems, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. This has led to their exploration in a wide array of therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold.
Application Note 1: 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma
Introduction: Hepatocellular carcinoma (HCC) is the most prevalent form of liver cancer, with a significant subset of patients exhibiting aberrant fibroblast growth factor 19 (FGF19)-fibroblast growth factor receptor 4 (FGFR4) signaling as an oncogenic driver.[1][2][3] Consequently, the development of selective FGFR4 inhibitors represents a promising therapeutic strategy for this patient population.[2][3] Novel 2,6-naphthyridine analogues have been designed and synthesized as potent and selective FGFR4 inhibitors, demonstrating significant antitumor efficacy in preclinical models of HCC.[2][3]
Signaling Pathway: The FGF19-FGFR4 signaling pathway plays a crucial role in regulating bile acid metabolism and cell proliferation. In HCC, overexpression of FGF19 leads to constitutive activation of FGFR4, triggering downstream signaling cascades that promote tumor growth and survival.
Quantitative Data:
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (nM) | Reference |
| Compound 11 | FGFR4 | - | Huh7 | nanomolar potency | [2][3] |
| Fisogatinib (8) | FGFR4 | - | Huh7 | comparable to Compound 11 | [2][3] |
Experimental Protocols:
In Vitro FGFR4 Kinase Assay (ADP-Glo™) [4][5][6][7]
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 5 mM DTT, and 5 mM MnCl₂).
-
Prepare a serial dilution of the 2,6-naphthyridine test compound in DMSO.
-
Prepare a solution of recombinant human FGFR4 enzyme in kinase assay buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(E,Y)₄) and ATP in the kinase reaction buffer. The final ATP concentration should be at or near the Km for FGFR4.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the FGFR4 enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (Huh7 and Hep3B cells) [2][3]
-
Cell Culture:
-
Culture Huh7 and Hep3B cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 2,6-naphthyridine compounds for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Determine the IC50 values for antiproliferative activity from the dose-response curves.
-
In Vivo Xenograft Mouse Model [2][3]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously implant Huh7 or Hep3B cells into the flanks of the mice.
-
-
Treatment:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the 2,6-naphthyridine compound or vehicle control (e.g., orally) at a specified dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Application Note 2: Benzo[c][4][8]naphthyridine Derivatives as Selective CK2 Inhibitors for Cancer Therapy
Introduction: Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in various human cancers. It plays a critical role in promoting cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.[1] A series of 5-(3-chlorophenylamino)benzo[c][4][8]naphthyridine derivatives have been developed as highly selective and potent CK2 inhibitors, demonstrating promising antitumor and anti-cancer stem cell (CSC) activities.[1][8]
Signaling Pathway: The Akt/GSK-3β/β-catenin signaling pathway is a key downstream effector of CK2 that regulates cell survival and proliferation. Inhibition of CK2 leads to the modulation of this pathway and a reduction in the expression of CSC markers like ALDH1A1.[1][8]
Quantitative Data:
| Compound | Target | IC50 (nM) | Selectivity (Clk2/CK2) | Reference |
| 1c | CK2 | stronger than CX-4945 | higher than CX-4945 | [1][8] |
| CX-4945 (Silmitasertib) | CK2 | 1 | - | [9] |
Experimental Protocols:
In Vitro CK2 Kinase Assay [9][10][11][12]
-
Reaction Setup:
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Incubate at 30°C for a specified time.
-
-
Detection:
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity.
-
For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure ADP production.
-
-
Data Analysis:
-
Calculate the percentage of CK2 inhibition and determine the IC50 value.
-
Cancer Stem Cell (CSC) Inhibition Assay (ALDH1A1 activity) [1][8]
-
Cell Culture and Treatment:
-
ALDEFLUOR™ Assay:
-
Use the ALDEFLUOR™ kit to measure the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker of CSCs.
-
Analyze the cells by flow cytometry to quantify the ALDH-positive cell population.
-
-
Data Analysis:
-
Compare the percentage of ALDH-positive cells in the treated versus control groups to assess the inhibitor's effect on the CSC population.
-
Western Blot Analysis for Pathway Modulation [9]
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the inhibitor, lyse the cells, and determine the protein concentration.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of Akt (Ser129), GSK-3β (Ser9), and β-catenin.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Application Note 3: 1,2,3,4-Tetrahydrobenzo[b][8][9]naphthyridine Analogues as PDE5 Inhibitors for Alzheimer's Disease
Introduction: Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline. The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/cAMP response element-binding protein (CREB) signaling pathway is implicated in learning and memory.[13][14][15][16] Phosphodiesterase 5 (PDE5) is an enzyme that hydrolyzes cGMP, and its inhibition can enhance this signaling pathway.[13][14][15][16] Novel 1,2,3,4-tetrahydrobenzo[b][8][9]naphthyridine analogues have been identified as potent PDE5 inhibitors with improved aqueous solubility, showing efficacy in a mouse model of AD.[13][14][15][16]
Signaling Pathway: Inhibition of PDE5 by 1,2,3,4-tetrahydrobenzo[b][8][9]naphthyridine analogues prevents the degradation of cGMP, leading to the activation of protein kinase G (PKG) and subsequent phosphorylation of CREB, a transcription factor crucial for synaptic plasticity and memory formation.
Quantitative Data:
| Compound | Target | IC50 (nM) | Selectivity (PDE6/PDE5) | Reference |
| 6c | PDE5 | 0.056 | >500 | [13][14][15][16] |
| Sildenafil | PDE5 | low nanomolar | ~10-fold | [17] |
| Tadalafil | PDE5 | low nanomolar | high | [17] |
| Vardenafil | PDE5 | low nanomolar | ~10-fold | [17] |
Experimental Protocols:
General Synthesis of 10-Chloro-1,2,3,4-tetrahydrobenzo[b][8][9]naphthyridine [13]
-
A mixture of an N-substituted piperidin-4-one (1 equivalent) and a 5-substituted 2-aminobenzoic acid (1 equivalent) is heated to 60 °C in phosphorus oxychloride (POCl₃) for 6 hours.
-
The excess POCl₃ is removed by evaporation.
-
The residue is treated with ice water and 10% NaOH until alkaline pH and then extracted with dichloromethane (CH₂Cl₂).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution [13]
-
A mixture of the 10-chloro-1,2,3,4-tetrahydrobenzo[b][8][9]naphthyridine (1 equivalent), a benzylamine derivative (3 equivalents), triethylamine (TEA, 3 equivalents), and sodium iodide (NaI, 0.1 equivalents) in N-methyl-2-pyrrolidone (NMP) is heated to 130 °C overnight.
-
The reaction mixture is diluted with CH₂Cl₂ and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and evaporated.
-
The final product is purified by column chromatography.
In Vitro PDE5 Enzymatic Assay [18][19][20][21][22]
-
Assay Setup:
-
Use a fluorescence polarization-based assay or a label-free LC/MS-based method.
-
Prepare a serial dilution of the test compound.
-
-
Enzymatic Reaction:
-
In a microplate, combine recombinant human PDE5 enzyme, the test compound, and a cGMP substrate (e.g., FAM-cGMP for fluorescence polarization).
-
Incubate at 37°C for a specified time.
-
-
Detection:
-
For fluorescence polarization, stop the reaction and measure the change in polarization.
-
For LC/MS, terminate the reaction (e.g., by boiling) and quantify the formation of GMP.
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition and determine the IC50 value.
-
In Vivo Alzheimer's Disease Mouse Model [13][14][15][16][23][24][25][26][27]
-
Animal Model:
-
Use a transgenic mouse model of AD, such as the APP/PS1 double transgenic mouse, which develops amyloid plaques.
-
-
Treatment:
-
Behavioral Testing:
-
Assess cognitive function using tests such as the Morris water maze or novel object recognition task.
-
-
Histopathological and Biochemical Analysis:
-
After the treatment period, analyze brain tissue for amyloid plaque load, levels of synaptic markers, and activation of the cGMP/CREB signaling pathway.
-
References
- 1. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nva.sikt.no [nva.sikt.no]
- 22. Measurement of PDE5 concentration in human serum: proof-of-concept and validation of methodology in control and prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. Experimental models of Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 26. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,2,3,4-Tetrahydrobenzo[c]naphthyridin-5(6H)-one via Reduction-Cyclization Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydrobenzo[c]naphthyridin-5(6H)-one scaffold is a compelling heterocyclic framework in medicinal chemistry. Its rigid, multi-ring structure is featured in compounds investigated for a range of therapeutic applications. Notably, derivatives of the closely related benzo[c]naphthyridine core have demonstrated potent activity as anticancer agents.[1][2] These compounds can exert their effects by modulating key cellular signaling pathways, such as the Akt/GSK-3β/Wnt/β-catenin pathway, through the inhibition of protein kinases like Casein Kinase 2 (CK2).[1] The synthesis of such complex molecules in an efficient manner is crucial for further drug discovery and development efforts.
This document provides detailed protocols for the synthesis of 1,2,3,4-tetrahydrobenzo[c]naphthyridin-5(6H)-one, employing a key reduction-cyclization cascade strategy. This approach involves the initial synthesis of a 2-(2-nitrobenzoyl)cyclohexanedione precursor, followed by the simultaneous reduction of the nitro group and intramolecular cyclization to yield the target tetracyclic lactam. Two effective methods for the reduction-cyclization step are presented: a chemical reduction using sodium dithionite and a catalytic transfer hydrogenation.
Synthetic Scheme
The overall synthetic strategy involves two main steps: the acylation of a cyclohexanedione with a nitro-substituted benzoyl chloride to form the precursor, followed by a reduction-cyclization cascade to construct the final tetracyclic framework.
Caption: Overall synthetic scheme for 1,2,3,4-tetrahydrobenzo[c]naphthyridin-5(6H)-one.
Experimental Protocols
Protocol 1: Synthesis of Precursor: 2-(2-Nitrobenzoyl)-1,3-cyclohexanedione
This protocol is adapted from the synthesis of 2-(2'-Nitrobenzoyl)-5,5-dimethyl-1,3-cyclohexanedione.[3]
Materials:
-
2-Nitrobenzoyl chloride
-
1,3-Cyclohexanedione
-
Triethylamine
-
Dichloromethane (CH2Cl2)
-
2N Hydrochloric acid (HCl)
-
5% Potassium carbonate (K2CO3) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in dichloromethane.
-
Add 2-nitrobenzoyl chloride (1.0 eq) to the solution.
-
Cool the mixture in an ice bath and add triethylamine (1.3 eq) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Add an additional 3 equivalents of triethylamine to the reaction mixture.
-
Continue stirring for an additional 2.5 hours.
-
Wash the reaction mixture with 2N HCl.
-
Extract the aqueous layer with diethyl ether.
-
Extract the organic layer with a 5% potassium carbonate solution.
-
Acidify the basic aqueous extracts with 2N HCl and extract with diethyl ether.
-
Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the resulting residue from ethyl acetate to yield the pure 2-(2-nitrobenzoyl)-1,3-cyclohexanedione.
Protocol 2: Reduction-Cyclization Cascade for 1,2,3,4-Tetrahydrobenzo[c]naphthyridin-5(6H)-one
Two alternative methods for the reduction-cyclization are provided below.
Method A: Chemical Reduction with Sodium Dithionite
This method is adapted from the synthesis of a closely related isomer.
Materials:
-
2-(2-Nitrobenzoyl)-1,3-cyclohexanedione
-
Sodium dithionite (Na2S2O4)
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-(2-nitrobenzoyl)-1,3-cyclohexanedione (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add sodium dithionite (3.0 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,2,3,4-tetrahydrobenzo[c]naphthyridin-5(6H)-one.
Method B: Catalytic Transfer Hydrogenation
Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups.[4][5][6]
Materials:
-
2-(2-Nitrobenzoyl)-1,3-cyclohexanedione
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or a hydrogen balloon
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-(2-nitrobenzoyl)-1,3-cyclohexanedione (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (0.1 eq by weight).
-
If using ammonium formate, add it in excess (5-10 eq) to the reaction mixture.
-
Alternatively, if using a hydrogen balloon, evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the biological activity of a representative benzo[c]naphthyridine derivative, 5-(3-chlorophenylamino)benzo[c][3][7]naphthyridine-8-carboxylic acid (1c), as a potent anticancer agent.[1]
| Compound | Target | Assay | IC50 | Cell Line | In Vivo Model | Tumor Growth Inhibition (%) |
| Benzo[c]naphthyridine Derivative 1c | CK2 | Kinase Assay | 1.2 nM | HCT-116 (Colon Carcinoma) | HCT-116 Xenograft | ~75% at 50 mg/kg |
| CX-4945 (Reference CK2 Inhibitor) | CK2 | Kinase Assay | 2.1 nM | HCT-116 (Colon Carcinoma) | HCT-116 Xenograft | ~50% at 50 mg/kg |
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway modulated by a benzo[c]naphthyridine derivative.[1]
Experimental Workflow
Caption: General experimental workflow from synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Library Development Using 1,2,3,4-Tetrahydro-1,5-Naphthyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of chemical libraries based on the versatile 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold. This privileged structure is a valuable starting point for the discovery of novel therapeutic agents due to its three-dimensional character and amenability to diverse chemical modifications. The following sections detail synthetic protocols, present key quantitative data, and illustrate the application of these libraries in drug discovery, including their potential to target signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway.
Introduction to the 1,2,3,4-Tetrahydro-1,5-Naphthyridine Scaffold
The 1,2,3,4-tetrahydro-1,5-naphthyridine core represents a "drug-like" heterocyclic system, offering a rigid framework with multiple points for diversification.[1][2] Its non-planar structure provides access to a greater chemical space compared to flat aromatic systems, which is often advantageous for achieving high-affinity and selective interactions with biological targets. The secondary amine at the N1 position serves as a key handle for introducing a wide range of substituents, enabling the generation of large and diverse chemical libraries.[1][3]
Data Presentation: Representative Library Synthesis Yields
The following tables summarize quantitative data from the synthesis of a representative library of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. These examples showcase the efficiency of various chemical transformations on the scaffold.
Table 1: DEPBT-Mediated Acylation of 1,2,3,4-Tetrahydro-1,5-Naphthyridine Scaffolds [3]
| Scaffold (Starting Material) | Carboxylic Acid | Product | Yield (%) |
| 1d | 4-Pentynoic acid | 7d | 94 |
| 1e | 4-Pentynoic acid | 7e | 78 |
| 1h | 4-Pentynoic acid | 7h | 95 |
Table 2: Urea Formation with 1,2,3,4-Tetrahydro-1,5-Naphthyridine Scaffolds [3]
| Scaffold (Starting Material) | Isocyanate | Product | Yield (%) |
| 1a | Phenylisocyanate | 8a | >99 |
Table 3: Epoxide Opening with Various Nucleophiles [3]
| Epoxide | Nucleophile | Product | Yield (%) | Purity (%) |
| 10c | 1c | 13a | 72 | 74 |
| 10c | 1h | 13b | 66 | 82 |
| 10c | Morpholine | 13c | 90 | 98 |
| 10h | 1c | 13d | 72 | 74 |
| 10h | 1h | 13e | 93 | 95 |
| 10h | Morpholine | 13f | 95 | 100 |
Experimental Protocols
The following are detailed protocols for key reactions in the construction of a 1,2,3,4-tetrahydro-1,5-naphthyridine library.
Protocol 1: General Procedure for DEPBT-Mediated Acylation
This protocol describes the coupling of a carboxylic acid to the N1 position of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).
Materials:
-
1,2,3,4-Tetrahydro-1,5-naphthyridine scaffold (1.0 equiv)
-
Carboxylic acid (1.2 equiv)
-
DEPBT (1.5 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold in anhydrous DMF, add the carboxylic acid, DEPBT, and triethylamine.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Urea Formation
This protocol details the formation of a urea linkage at the N1 position by reacting the scaffold with an isocyanate.
Materials:
-
1,2,3,4-Tetrahydro-1,5-naphthyridine scaffold (1.0 equiv)
-
Isocyanate (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold in anhydrous DCM.
-
Add the isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired urea derivative.
Protocol 3: Two-Step Procedure for Library Synthesis via Epoxide Opening
This protocol describes a two-step sequence for library generation involving the formation of an epoxide intermediate followed by nucleophilic opening.
Step 1: Epoxide Formation
-
To a solution of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold (1.0 equiv) and Yb(OTf)3 (0.2 equiv) in CH2Cl2, add epichlorohydrin (3-5 equiv) in a pressure tube.
-
Heat the reaction mixture to 60 °C for 3-5 hours.
-
Cool the mixture to room temperature and dilute with saturated aqueous NaHCO3 and CH2Cl2.
-
Separate the organic layer, wash with brine, and dry over Na2SO4.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the residue by flash chromatography on a silica gel column to obtain the chlorohydrin intermediate.
-
Treat a suspension of the chlorohydrin and NaH (2.0 equiv) in THF overnight at room temperature.
-
Quench the reaction with water and extract with CH2Cl2.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the epoxide.
Step 2: Nucleophilic Epoxide Opening
-
To a solution of the epoxide (1.0 equiv) in a suitable solvent (e.g., isopropanol), add the nucleophile (1.5 equiv).
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final library member.
Mandatory Visualization
Experimental Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a library based on the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold.
Caption: A generalized workflow for the synthesis of a 1,2,3,4-tetrahydro-1,5-naphthyridine library.
TGF-β Signaling Pathway and Potential Inhibition
Derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[4][5] The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[1][6] The diagram below illustrates the canonical TGF-β/SMAD signaling pathway, highlighting the point of potential intervention by ALK5 inhibitors derived from the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold.
Caption: Inhibition of the TGF-β/SMAD signaling pathway by a 1,2,3,4-tetrahydro-1,5-naphthyridine-based ALK5 inhibitor.
Application Notes: High-Throughput Screening and Lead Discovery
Libraries of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives are well-suited for high-throughput screening (HTS) campaigns to identify novel hit compounds. The structural diversity that can be readily incorporated into the library increases the probability of discovering molecules with desired biological activities.
Screening Strategy:
-
Assay Development: Develop a robust and sensitive assay for the biological target of interest (e.g., a kinase activity assay for ALK5).
-
Primary Screen: Screen the entire library at a single concentration to identify initial "hits" that show activity above a predefined threshold.
-
Dose-Response Confirmation: Test the primary hits at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 values).
-
Selectivity Profiling: Assess the confirmed hits against related targets to determine their selectivity profile. For example, ALK5 inhibitors should be tested against other kinases to ensure they are not non-specific kinase inhibitors.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structures of the active compounds and their biological activity to guide the design of more potent and selective analogs.
The identification of 1,5-naphthyridine derivatives as potent ALK5 inhibitors demonstrates the potential of this scaffold in drug discovery.[4][5] A screening campaign utilizing a diverse library of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives could lead to the discovery of novel modulators of the TGF-β pathway with therapeutic potential in oncology, fibrosis, and other diseases.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 3. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of 1,2,3,4-Tetrahydro-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 1,2,3,4-Tetrahydro-2,6-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug development.[1][2] The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis are designed to ensure accurate structural elucidation and purity assessment.
Overview of Analytical Strategy
A multi-faceted analytical approach is crucial for the unambiguous characterization of this compound and its derivatives.[3] The combination of spectroscopic and chromatographic techniques provides orthogonal information to confirm the molecular structure, assess purity, and identify any related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom.[3]
Experimental Protocol
Instrumentation:
-
A 300 MHz or 400 MHz NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.
Predicted Quantitative Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and data from structurally similar compounds.[4][5][6][7]
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| H-1, H-3, H-4 | ~2.5 - 4.0 | ~40 - 60 | m |
| H-5, H-7, H-8 | ~7.0 - 8.5 | ~120 - 150 | m |
| C-1, C-3, C-4 | - | ~40 - 60 | - |
| C-4a, C-8a | - | ~130 - 150 | - |
| C-5, C-7, C-8 | - | ~120 - 150 | - |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.[1]
Experimental Protocol
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solution to promote protonation and enhance ionization in positive ion mode.
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Obtain the accurate mass of the protonated molecule ([M+H]⁺).
-
(Optional) Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for further structural confirmation.
Predicted Quantitative Data
| Parameter | Predicted Value |
| Molecular Formula | C₈H₁₀N₂ |
| Monoisotopic Mass | 134.0844 g/mol |
| [M+H]⁺ (HRMS) | 135.0917 m/z |
Predicted Fragmentation Pattern: The fragmentation of this compound is expected to involve characteristic losses from the tetrahydro-pyridine ring.[1][8] Common fragmentation pathways for such heterocyclic systems include cleavage alpha to the nitrogen atoms and retro-Diels-Alder reactions.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of this compound and for separating it from potential isomers and impurities.[3][9] A reversed-phase method is generally suitable for this class of compounds.
Experimental Protocol
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of the compound, typically around 254 nm or at the absorption maximum.
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
Expected Results
A successful HPLC analysis will show a single major peak for the pure this compound. The retention time will be dependent on the exact chromatographic conditions. Purity can be calculated based on the peak area percentage.
| Parameter | Typical Value/Range |
| Retention Time | Dependent on specific conditions |
| Purity | >95% (as determined by peak area) |
| Resolution from Isomers | Baseline separation (R > 1.5) |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which serves as a fundamental confirmation of the empirical and molecular formula.
Experimental Protocol
Instrumentation:
-
A CHN elemental analyzer.
Sample Preparation:
-
Accurately weigh 1-2 mg of the dry, pure sample into a tin or silver capsule.
Analysis:
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
Theoretical Quantitative Data
| Element | Theoretical Percentage (%) |
| Carbon (C) | 71.61 |
| Hydrogen (H) | 7.51 |
| Nitrogen (N) | 20.88 |
The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.
References
- 1. This compound | 31786-18-2 | Benchchem [benchchem.com]
- 2. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | MDPI [mdpi.com]
- 6. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Analysis of 1,2,3,4-Tetrahydro-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydro-2,6-naphthyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The structural elucidation and purity assessment of this molecule and its derivatives are critical for advancing research and ensuring the quality of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules, providing detailed information about the molecular structure, connectivity, and environment of individual atoms. This application note provides a detailed protocol and analysis of the 1H and 13C NMR spectra of this compound. The data presented herein is based on the analysis of its dihydrochloride salt, a common form for handling and analysis. The expected shifts for the free base are also discussed.
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is outlined below.
Sample Preparation
-
Compound: this compound dihydrochloride.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of organic compounds, including salts. For the free base, deuterated chloroform (CDCl3) could also be used.
-
Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
1H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
13C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Data Presentation
The following tables summarize the expected 1H and 13C NMR spectral data for this compound dihydrochloride in DMSO-d6. The numbering convention used for the assignments is shown in Figure 1.
Figure 1. Structure and numbering of this compound.
Table 1: 1H NMR Data for this compound Dihydrochloride (in DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 5 | ~8.5 | d | ~5.0 | 1H | Ar-H |
| 7 | ~8.0 | s | - | 1H | Ar-H |
| 8 | ~7.5 | d | ~5.0 | 1H | Ar-H |
| 1 | ~4.5 | s | - | 2H | N-CH2-Ar |
| 4 | ~3.5 | t | ~6.0 | 2H | N-CH2-CH2 |
| 3 | ~3.0 | t | ~6.0 | 2H | N-CH2-CH2 |
| NH | Varies | br s | - | 2H | NH2+ |
Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions. The broad singlet for the NH protons is due to proton exchange and quadrupole broadening.
Table 2: 13C NMR Data for this compound Dihydrochloride (in DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Assignment |
| 8a | ~155 | Ar-C (Quaternary) |
| 7 | ~145 | Ar-CH |
| 5 | ~140 | Ar-CH |
| 4a | ~130 | Ar-C (Quaternary) |
| 8 | ~120 | Ar-CH |
| 1 | ~50 | N-CH2-Ar |
| 4 | ~45 | N-CH2-CH2 |
| 3 | ~25 | N-CH2-CH2 |
Note: The chemical shifts are approximate. The assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.
Data Analysis and Interpretation
The 1H NMR spectrum of the dihydrochloride salt shows characteristic downfield shifts for the aromatic protons due to the electron-withdrawing effect of the protonated nitrogen atoms in the pyridine ring. The aliphatic protons of the tetrahydro-pyridine ring appear as triplets, indicating coupling to their vicinal neighbors. The benzylic-type protons at position 1 are expected to be a singlet as they lack adjacent protons to couple with.
In the 13C NMR spectrum, the aromatic carbons resonate in the downfield region (>120 ppm), while the sp3-hybridized carbons of the saturated ring appear in the upfield region.
Comparison with the Free Base: For the neutral this compound (free base), the chemical shifts of the protons and carbons, particularly those on the pyridine ring and the adjacent methylene group (C1, H1), are expected to be shifted upfield compared to the dihydrochloride salt. This is due to the increased electron density on the aromatic ring when the nitrogens are not protonated. The NH proton signal in the free base would likely be a sharp singlet at a lower chemical shift.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis.
Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR analysis of this compound. The detailed experimental protocols and tabulated spectral data for the dihydrochloride salt serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The use of 1D and 2D NMR techniques allows for the unambiguous structural confirmation and purity assessment of this important heterocyclic compound.
Application Note: Purity Assessment of Tetrahydronaphthyridine Compounds using Mass Spectrometry
Abstract
This document provides a detailed protocol for the purity assessment of tetrahydronaphthyridine compounds, a class of nitrogen-containing heterocyclic molecules with significant therapeutic potential. The methodology leverages the high sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the active pharmaceutical ingredient (API) and any process-related impurities or degradation products.[1][2][3][4] This application note includes a comprehensive experimental protocol, data presentation in tabular format, and visual representations of the workflow and chemical structures to guide researchers in ensuring the purity, safety, and efficacy of these drug candidates.
Introduction
Tetrahydronaphthyridines are a promising class of compounds in drug discovery, with applications as antagonists for targets such as the CXCR4 receptor.[5][6] As with any pharmaceutical compound, ensuring high purity is critical for safety and efficacy. Impurity profiling is a mandatory step in drug development and manufacturing, required by regulatory agencies to identify and control any substance that is not the intended API.[4][7][8]
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful analytical technique for this purpose.[2][3] LC-MS/MS offers exceptional sensitivity and specificity, allowing for the detection and quantification of trace-level impurities, even in complex matrices.[1] This application note details a robust LC-MS/MS method for the purity assessment of a representative tetrahydronaphthyridine compound.
Experimental Protocols
Materials and Reagents
-
Tetrahydronaphthyridine Compound: A representative example, "Compound A" (a structural analog of a known CXCR4 antagonist), is used for this protocol.
-
Reference Standard: Certified reference standard of Compound A.
-
Potential Impurities: Synthesized or isolated standards of potential process-related impurities (e.g., starting materials, intermediates, by-products).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Sample Vials: Amber glass vials with PTFE septa.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the Compound A reference standard and each potential impurity in methanol.
-
Working Standard Solution: Dilute the Compound A stock solution with 50:50 acetonitrile:water to a final concentration of 10 µg/mL.
-
Spiked Sample: Spike the Compound A working standard solution with each impurity stock solution to a final impurity concentration of 0.1% relative to the API.
-
Test Sample: Prepare the tetrahydronaphthyridine sample to be tested at a concentration of 10 µg/mL in 50:50 acetonitrile:water.
LC-MS/MS Method
-
LC Method:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen at appropriate instrument settings.
-
Data Acquisition: Full scan mode (m/z 100-1000) for initial screening and Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Data Presentation
Quantitative data for the purity assessment of a representative batch of Compound A is summarized in the tables below. The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.
Table 1: Chromatographic and Mass Spectral Data for Compound A and Potential Impurities
| Compound ID | Retention Time (min) | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| Compound A | 5.2 | 412.2 | 298.1, 114.1 |
| Impurity 1 (Starting Material) | 2.8 | 250.1 | 194.1, 56.0 |
| Impurity 2 (By-product) | 4.5 | 398.2 | 284.1, 114.1 |
| Impurity 3 (Degradant) | 6.1 | 428.2 | 314.1, 114.1 |
Table 2: Purity Assessment of Compound A (Batch #12345)
| Peak ID | Retention Time (min) | Area | Area % | Identification |
| 1 | 2.8 | 1,500 | 0.05 | Impurity 1 |
| 2 | 4.5 | 2,800 | 0.09 | Impurity 2 |
| 3 | 5.2 | 2,987,000 | 99.80 | Compound A |
| 4 | 6.1 | 1,800 | 0.06 | Impurity 3 |
| Total | 2,993,100 | 100.00 | ||
| Purity of Compound A | 99.80% |
Visualization of Key Processes and Structures
The following diagrams illustrate the chemical structures, the analytical workflow, and a representative fragmentation pathway.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product | MDPI [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. soeagra.com [soeagra.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
Application Notes and Protocols for In Vitro Screening of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro screening of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives, a promising class of heterocyclic compounds with potential therapeutic applications. The protocols and data presented herein are designed to facilitate the evaluation of their biological activity and mechanism of action.
Introduction to 1,2,3,4-Tetrahydro-2,6-naphthyridines
The this compound scaffold is a key structural motif in medicinal chemistry, recognized for its three-dimensional architecture which can lead to improved pharmacological properties compared to its aromatic counterparts.[1] Derivatives of the broader naphthyridine family have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Specifically, various isomers of tetrahydronaphthyridine have been investigated as inhibitors of enzymes crucial in disease progression, such as kinases and cholinesterases.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various naphthyridine derivatives. While specific data for a comprehensive series of this compound derivatives is limited in the public domain, the provided data for related naphthyridine compounds can serve as a valuable reference for comparative analysis.
Table 1: Cytotoxicity of Naphthyridine Derivatives in Human Cancer Cell Lines
| Compound ID | Naphthyridine Scaffold | Cell Line | IC50 (µM) | Reference |
| Compound A | 1,8-Naphthyridine derivative | HeLa (Cervical Cancer) | 0.7 | [2] |
| Compound B | 1,8-Naphthyridine derivative | HL-60 (Leukemia) | 0.1 | [2] |
| Compound C | 1,8-Naphthyridine derivative | PC-3 (Prostate Cancer) | 5.1 | [2] |
| Compound D | Benzo[h][1][4]naphthyridine | P388 (Leukemia) | 1.8 | [5] |
| Compound E | Benzo[h][1][4]naphthyridine | P388 (Leukemia) | 3.5 | [5] |
Table 2: Kinase Inhibitory Activity of Naphthyridine Derivatives
| Compound ID | Naphthyridine Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound F | Benzo[c][4][5]naphthyridine | CK2 | <22 | [4] |
| Compound G | 1,6-Naphthyridine-2-one | FGFR4 | Not specified, potent | Not specified |
| Compound H | 1,7-Naphthyridine | PIP4K2A | Potent, selective | [6] |
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of test compounds on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Assay)
This protocol is a general method to assess the inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
This compound derivatives (dissolved in DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, the test compound at various concentrations, and the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Separation: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vitro screening and a putative signaling pathway that may be modulated by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing PDE5 Inhibitors Using a Tetrahydrobenzo[b]naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of potent and selective phosphodiesterase 5 (PDE5) inhibitors based on the tetrahydrobenzo[b]naphthyridine scaffold. This document includes detailed experimental protocols for synthesis and in vitro evaluation, a summary of structure-activity relationship (SAR) data, and visualizations of the relevant biological pathway and experimental workflows.
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation and other physiological effects. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension. The tetrahydrobenzo[b]naphthyridine scaffold has emerged as a promising framework for the design of novel PDE5 inhibitors with high potency and selectivity.
Signaling Pathway of PDE5 Inhibition
The NO/cGMP signaling cascade is initiated by the release of nitric oxide, which activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to a series of downstream effects that result in smooth muscle relaxation. PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP. By inhibiting PDE5, compounds based on the tetrahydrobenzo[b]naphthyridine scaffold prevent the degradation of cGMP, thereby prolonging its signaling effects.
Application Notes and Protocols for the Stereoselective Synthesis of Chiral 1,2,3,4-Tetrahydro-2,6-naphthyridine Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 1,2,3,4-tetrahydro-2,6-naphthyridine analogues are privileged scaffolds in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures are of significant interest as they can lead to improved pharmacological properties compared to their aromatic counterparts.[1] The precise spatial arrangement of substituents in these chiral molecules is crucial for selective interaction with biological targets. While the broader class of tetrahydronaphthyridines is recognized for its therapeutic potential, including applications as CXCR4 antagonists for HIV treatment and cancer therapy, the stereoselective synthesis of the this compound core remains an area of active development.[1] This document provides detailed application notes and proposed protocols for the stereoselective synthesis of these valuable compounds, drawing upon established methods for analogous heterocyclic systems.
Proposed Stereoselective Synthetic Strategies
The enantioselective synthesis of chiral this compound analogues can be approached through the asymmetric reduction of a suitable prochiral precursor, such as a 2,6-naphthyridine or a 1,2-dihydro-2,6-naphthyridine. Key strategies that have proven successful for related naphthyridine isomers include catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation.[2][3][4]
1. Catalytic Asymmetric Hydrogenation
This approach involves the use of a chiral transition metal catalyst, typically based on ruthenium or rhodium, to deliver hydrogen across a C=N or C=C bond in a stereocontrolled manner. For the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridines, this would involve the hydrogenation of a 2,6-naphthyridine precursor.
2. Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is another powerful technique that utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a chiral catalyst to achieve enantioselective reduction. This method has been successfully applied to the synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives and represents a promising strategy for the 2,6-naphthyridine series.[3][4]
Experimental Protocols (Proposed)
The following protocols are proposed based on successful stereoselective syntheses of analogous 1,5- and 1,6-tetrahydronaphthyridine derivatives.[2][3][4] Researchers should note that optimization of reaction conditions, including catalyst, solvent, temperature, and pressure, will be necessary for the specific 2,6-naphthyridine substrates.
Protocol 1: Proposed Ruthenium-Catalyzed Asymmetric Hydrogenation of a 2,6-Naphthyridine Derivative
This protocol is adapted from the asymmetric hydrogenation of 1,5-naphthyridines.[2]
Materials:
-
Substituted 2,6-naphthyridine precursor
-
Chiral Ruthenium Catalyst (e.g., Ru-BINAP complex)
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, add the substituted 2,6-naphthyridine (1.0 mmol) and the chiral ruthenium catalyst (0.01 mmol, 1 mol%) to a glass liner for the autoclave.
-
Add anhydrous, degassed solvent (10 mL) to the liner.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with inert gas (3 cycles).
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the specified time (e.g., 24-48 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with inert gas.
-
Remove the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound analogue.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: Proposed Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of a 1,2-Dihydro-2,6-naphthyridine Derivative
This protocol is adapted from the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine.[3][4]
Materials:
-
Substituted 1,2-dihydro-2,6-naphthyridine precursor
-
Chiral Ruthenium Catalyst (e.g., chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II))
-
Hydrogen donor (e.g., Formic acid/triethylamine mixture, ammonium formate)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried flask under an inert atmosphere, add the 1,2-dihydro-2,6-naphthyridine precursor (1.0 mmol) and the chiral ruthenium catalyst (0.01 mmol, 1 mol%).
-
Add the anhydrous solvent (10 mL).
-
Add the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine, or ammonium formate (3.0 mmol)).
-
Stir the reaction mixture at the desired temperature (e.g., 35-40 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate or 1 M citric acid).
-
Extract the product with an organic solvent (e.g., Dichloromethane, Ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
The following tables summarize representative quantitative data from the stereoselective synthesis of analogous tetrahydronaphthyridine isomers. These results can serve as a benchmark for the development of synthetic routes to chiral this compound analogues.
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of 1,5-Naphthyridines [2]
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 2,6-Dimethyl-1,5-naphthyridine | Ru(OAc)₂[(S)-xyl-binap] | MeOH | 50 | 50 | 48 | >99 | 98 |
| 2-Methyl-6-phenyl-1,5-naphthyridine | Ru(OAc)₂[(S)-binap] | MeOH | 50 | 60 | 24 | >99 | 95 |
| 2,3,6-Trimethyl-1,5-naphthyridine | Ru(OAc)₂[(S)-xyl-binap] | EtOH | 50 | 50 | 48 | >99 | 99 |
Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for a Tetrahydro-1,6-naphthyridine [3][4]
| Substrate | Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Dihydronaphthyridine Intermediate | Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) | Ammonium Formate | CH₃CN | 35 | 24 | >99 | 92 |
Visualizations
Diagram 1: Proposed Experimental Workflow for Stereoselective Synthesis
References
- 1. This compound | 31786-18-2 | Benchchem [benchchem.com]
- 2. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,3,4-Tetrahydro-2,6-naphthyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine. Our aim is to offer practical solutions to common experimental challenges, enhancing the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain the this compound core?
A1: The primary strategies for constructing the this compound scaffold involve a multi-step synthesis beginning from pyridine derivatives, followed by cyclization and reduction. A common approach is the synthesis of the aromatic 2,6-naphthyridine ring system first, which is then selectively reduced to the desired tetrahydro derivative.[1] Key reactions in the formation of the bicyclic system include condensations and cyclizations of functionalized pyridine precursors. Catalytic hydrogenation is a frequently employed method for the subsequent reduction.[2]
Q2: I am observing the formation of the 5,6,7,8-tetrahydro isomer alongside my desired 1,2,3,4-tetrahydro product. How can I improve the regioselectivity of the reduction?
A2: Achieving regioselectivity in the reduction of 2,6-naphthyridine is a known challenge. The choice of catalyst and reaction conditions plays a crucial role in directing the hydrogenation to the desired ring.[2] For the synthesis of this compound, catalysts such as palladium on carbon (Pd/C) are often used. The selectivity can be influenced by steric and electronic factors of substituents on the naphthyridine ring. Fine-tuning the reaction parameters like solvent, temperature, and hydrogen pressure can help favor the formation of the desired isomer.
Q3: My final product appears to be contaminated with residual catalyst from the hydrogenation step. What is the most effective way to remove it?
A3: Removal of residual palladium or other metal catalysts is critical for the purity of the final compound. A common and effective method is to filter the reaction mixture through a pad of Celite® or a specialized filtration agent designed for scavenging metal catalysts. If the product is soluble, it can be dissolved in a suitable solvent before filtration. In some cases, treatment with activated carbon followed by filtration can also be effective. For trace amounts of metal, purification by column chromatography may be necessary.
Q4: What are some common side reactions to be aware of during the synthesis of the 2,6-naphthyridine precursor?
A4: When synthesizing the 2,6-naphthyridine core from pyridine derivatives, several side reactions can occur. These may include incomplete cyclization, formation of polymeric materials, or unexpected rearrangements. The purity of starting materials is crucial, as impurities can lead to the formation of undesired byproducts. Careful control of reaction temperature and stoichiometry is essential to minimize these side reactions.
Q5: Can I functionalize the this compound core after its synthesis?
A5: Yes, the this compound scaffold contains a secondary amine in the saturated ring that is amenable to various functionalization reactions. These include N-alkylation, N-acylation, and urea formation.[2] Such derivatization is often a key step in the development of new therapeutic agents.
Troubleshooting Guides
Issue 1: Low Yield in the Catalytic Hydrogenation of 2,6-Naphthyridine
Low yields during the reduction of 2,6-naphthyridine to this compound can be attributed to several factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Catalyst Inactivity | Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C). Ensure the catalyst has been stored properly under an inert atmosphere. | Improved reaction rate and conversion to the desired product. |
| Incomplete Reaction | Increase the reaction time or the hydrogen pressure. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | Drive the reaction to completion and increase the yield of the tetrahydro product. |
| Suboptimal Solvent | The choice of solvent can significantly affect the reaction. Ethanol, methanol, or acetic acid are commonly used. Perform small-scale trials with different solvents to identify the most effective one for your specific substrate. | Enhanced solubility of the starting material and improved catalyst performance, leading to higher yields. |
| Presence of Catalyst Poisons | Ensure starting materials and solvents are free from impurities that can poison the catalyst (e.g., sulfur compounds, strong coordinating agents). Purify the starting 2,6-naphthyridine if necessary. | Restoration of catalyst activity and improved conversion rates. |
| Over-reduction | In some cases, over-reduction to the fully saturated decahydronaphthyridine can occur. Reducing the reaction temperature or using a less active catalyst might prevent this. | Increased selectivity for the desired tetrahydro product. |
Issue 2: Difficulty in Purification of the Final Product
Purification of this compound can be challenging due to the presence of closely related impurities.
| Problem | Suggested Solution | Detailed Steps |
| Co-elution of Impurities in Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. | Start with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity. Monitor fractions closely by TLC. |
| Presence of Unreacted Starting Material | If the starting 2,6-naphthyridine is present, consider its different basicity compared to the product. An acid-base extraction might be effective. | Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution to extract the more basic tetrahydro product into the aqueous layer. Then, basify the aqueous layer and extract the pure product. |
| Formation of Salts | The product is a basic amine and can form salts. If an acidic solvent was used in the reaction, neutralize the crude product before purification. | Add a mild base (e.g., saturated sodium bicarbonate solution) to the crude reaction mixture and extract the free base with an organic solvent. |
| Oily Product Instead of Solid | The free base of this compound may be an oil. Conversion to a crystalline salt (e.g., hydrochloride or hydrobromide) can facilitate handling and purification. | Dissolve the purified oil in a suitable solvent (e.g., ether or ethyl acetate) and add a solution of HCl or HBr in the same or a miscible solvent to precipitate the salt. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Naphthyridine (A Precursor)
This protocol is based on the synthesis of 2,6-naphthyridine from 4-cyano-3-pyridylacetonitrile.[1]
Step 1: Cyclization to 3-Amino-1-bromo-2,6-naphthyridine
-
Suspend 4-cyano-3-pyridylacetonitrile in a solution of hydrogen bromide in acetic acid.
-
Heat the mixture under reflux for the specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-amino-1-bromo-2,6-naphthyridine.
Step 2: Diazotization to 1,3-Dibromo-2,6-naphthyridine
-
Suspend 3-amino-1-bromo-2,6-naphthyridine in hydrobromic acid at a low temperature (-5 to 0 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
Stir the reaction mixture for a designated period after the addition is complete.
-
Pour the mixture into a solution of a reducing agent (e.g., cuprous bromide in HBr) to effect the Sandmeyer reaction.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain 1,3-dibromo-2,6-naphthyridine.
Step 3: Reduction to 2,6-Naphthyridine
-
Dissolve 1,3-dibromo-2,6-naphthyridine in a suitable solvent such as ethanol.
-
Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., ammonium formate or hydrogen gas).
-
Heat the mixture to reflux or pressurize with hydrogen gas, monitoring the reaction until completion.
-
Filter the catalyst and concentrate the filtrate to obtain crude 2,6-naphthyridine.
-
Purify by column chromatography or recrystallization.
Protocol 2: Catalytic Hydrogenation to this compound
This is a general protocol for the reduction of the aromatic precursor.
-
In a high-pressure reaction vessel, dissolve 2,6-naphthyridine in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by conversion to its salt and recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Regioselective Reduction of Naphthyridine Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective reduction of naphthyridine systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective reduction of naphthyridine systems?
The main challenge lies in controlling which of the two pyridine rings in the naphthyridine core is reduced.[1][2] The inherent electronic properties of the naphthyridine isomers, steric hindrance from substituents, and the choice of reduction methodology (catalytic hydrogenation vs. hydride reduction) all play a critical role in determining the regiochemical outcome. Often, a mixture of regioisomers is obtained, complicating purification and reducing the yield of the desired product.
Q2: How does the choice of catalyst influence the regioselectivity of catalytic hydrogenation?
The selection of the catalyst is a crucial factor in controlling the regioselectivity of naphthyridine hydrogenation.[1][2] Different catalysts exhibit distinct selectivities based on their coordination with the naphthyridine substrate. For instance, heterogeneous palladium catalysts and homogeneous ruthenium catalysts have been shown to provide orthogonal regioselectivity in the reduction of[1][3]- and[1][4]-naphthyridines.[1][2]
-
Palladium catalysts often favor the reduction of the more electron-deficient ring, but selectivity can be a subtle interplay of both steric and electronic effects.[2]
-
Ruthenium catalysts tend to be more influenced by the electronic properties of the rings.[2]
Q3: Can substituents on the naphthyridine ring direct the regioselectivity of reduction?
Yes, substituents play a significant role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the pyridine rings, influencing the site of reduction. Furthermore, sterically bulky substituents can hinder the approach of the catalyst or hydride reagent to one of the rings, thereby directing the reduction to the less hindered ring.[2]
Q4: Are there established protocols for achieving predictable and switchable regioselectivity in naphthyridine hydrogenation?
Yes, orthogonal procedures have been developed for the hydrogenation of[1][3]- and[1][4]-naphthyridines that allow for predictable and switchable control over the regioselectivity.[1][2] By choosing between a heterogeneous palladium catalyst and a homogeneous ruthenium precatalyst, one can selectively hydrogenate either the 1,2,3,4- or the 5,6,7,8-positions of these naphthyridine systems.[1][2]
Troubleshooting Guides
Catalytic Hydrogenation
Problem 1: Poor or no conversion during catalytic hydrogenation.
-
Possible Cause: Catalyst deactivation or poisoning.
-
Solution: Ensure the catalyst is fresh. Certain functional groups (e.g., sulfur-containing groups) or impurities in the starting material or solvent can poison the catalyst. Purify the substrate and use high-purity solvents. Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
-
-
Possible Cause: Insufficient catalyst loading or hydrogen pressure.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% w/w). Increase the hydrogen pressure.
-
-
Possible Cause: Poor solubility of the starting material.
-
Solution: Choose a solvent in which the starting material is more soluble at the reaction temperature. For some palladium-catalyzed reductions, methanol is effective, while for certain ruthenium-catalyzed reactions, 1,2-dichloroethane (DCE) is preferred.[4]
-
Problem 2: Low regioselectivity with a mixture of tetrahydro-naphthyridine isomers.
-
Possible Cause: The chosen catalyst is not optimal for the specific naphthyridine isomer and substitution pattern.
-
Possible Cause: Electronic and steric effects of the substituents are competing.
-
Solution: Modify the substrate if possible. For instance, the introduction of a bulky protecting group could sterically block one ring. Alternatively, explore different solvents, as they can sometimes influence selectivity.
-
Problem 3: Over-reduction to decahydro-naphthyridine or other side products.
-
Possible Cause: Reaction conditions are too harsh (high temperature, high pressure, or prolonged reaction time).
-
Solution: Monitor the reaction closely by TLC or LC-MS. Reduce the reaction temperature, pressure, or time to favor the formation of the desired tetrahydro product.
-
-
Possible Cause: The catalyst is too active.
-
Solution: Consider a less active catalyst or the use of a catalyst modifier to temper its activity.
-
Hydride Reduction (e.g., NaBH₄, LiAlH₄)
Note: Regioselective reduction of naphthyridines with hydrides is less documented and can be more challenging to control than catalytic hydrogenation. The following are general troubleshooting strategies based on the reactivity of similar N-heterocyclic systems.
Problem 1: No reaction or very slow reduction with NaBH₄.
-
Possible Cause: Naphthyridine ring is not sufficiently activated for reduction by the mild reducing agent NaBH₄.
-
Solution: N-alkylation of the naphthyridine to form a naphthyridinium salt will significantly activate the system towards hydride attack. Alternatively, use a more powerful reducing agent like LiAlH₄.
-
Problem 2: Poor regioselectivity with LiAlH₄.
-
Possible Cause: LiAlH₄ is a very powerful and often unselective reducing agent for aromatic N-heterocycles.
-
Solution: It is challenging to control the regioselectivity of LiAlH₄ reductions of naphthyridines. The outcome is often a complex mixture of products. Consider converting one of the pyridine rings into a pyridone. The lactam functionality can then be reduced with LiAlH₄, directing the reduction to that specific ring.
-
-
Possible Cause: Complexation of the hydride reagent with the nitrogen atoms.
-
Solution: The coordination of the Lewis acidic aluminum of LiAlH₄ to the nitrogen lone pairs can influence the site of hydride attack. Modifying substituents on the naphthyridine ring may alter this coordination and, in turn, the regioselectivity, although this is often difficult to predict.
-
Data Presentation
Table 1: Regioselective Hydrogenation of[1][3]-Naphthyridines [4]
| Substrate | Catalyst | Product(s) | Ratio (A:B) | Yield (%) |
| 1a | [Ru(p-cymene)I₂]₂ | 2a-A | >95:5 | 75 |
| 1a | Pd/C | 2a-B | 5:95 | 88 |
| 1b | [Ru(p-cymene)I₂]₂ | 2b-A | >95:5 | 72 |
| 1b | Pd/C | 2b-B | <5:95 | 85 |
Product A corresponds to reduction of the ring containing N1. Product B corresponds to reduction of the ring containing N6.
Table 2: Regioselective Hydrogenation of[1][4]-Naphthyridines [4]
| Substrate | Catalyst | Product(s) | Ratio (A:B) | Yield (%) |
| 3a | [Ru(p-cymene)I₂]₂ | 4a-A | >95:5 | 68 |
| 3a | Pd/C | 4a-B | <5:95 | 78 |
| 3b | [Ru(p-cymene)I₂]₂ | 4b-A | >95:5 | 70 |
| 3b | Pd/C | 4b-B | <5:95 | 81 |
Product A corresponds to reduction of the ring containing N1. Product B corresponds to reduction of the ring containing N7.
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Hydrogenation[4]
A solution of the naphthyridine substrate (1.0 equiv) and [Ru(p-cymene)I₂]₂ (0.025 equiv) in 1,2-dichloroethane (DCE) is prepared in a pressure vessel. The vessel is purged with hydrogen gas and then pressurized to 20 bar. The reaction mixture is stirred at 50 °C for 18 hours. After cooling and careful depressurization, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired tetrahydronaphthyridine.
General Procedure for Palladium-Catalyzed Hydrogenation[4]
To a solution of the naphthyridine substrate (1.0 equiv) in methanol, 10% Pd/C (0.05 equiv) is added. The mixture is placed in a pressure vessel, which is then purged with hydrogen and pressurized to 20 bar. The reaction is stirred at 50 °C for 18 hours. After cooling and depressurization, the catalyst is removed by filtration through celite, and the filtrate is concentrated. The crude product is then purified by chromatography.
Mandatory Visualization
Caption: Catalyst-controlled switchable regioselective hydrogenation of naphthyridines.
Caption: Troubleshooting workflow for regioselective naphthyridine reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridopyrimidines. Part VII. Reductive ring cleavage of pyrido[3,4-d]pyrimidin-4(3H)-ones with lithium aluminium hydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tetrahydronaphthyridine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and separation of tetrahydronaphthyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating tetrahydronaphthyridine isomers?
Tetrahydronaphthyridine isomers often present two primary separation challenges:
-
Regioisomers: These isomers have the same molecular formula but differ in the position of substituents or the arrangement of nitrogen atoms within the tetrahydronaphthyridine core. Their similar polarities can make separation by standard chromatography difficult.
-
Enantiomers: As chiral molecules, tetrahydronaphthyridines can exist as non-superimposable mirror images (enantiomers). These have identical physical properties in an achiral environment, necessitating the use of chiral separation techniques.
Q2: Which chromatographic techniques are most effective for separating tetrahydronaphthyridine regioisomers?
For the separation of regioisomers, the following techniques are commonly employed:
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This is often the first choice for separating regioisomers with different polarities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for regioisomers with very similar hydrophobicity, RP-HPLC can be effective, especially when using mobile phases with different organic modifiers or pH adjustments.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for regioisomers and is often faster than HPLC.
Q3: How can I separate the enantiomers of a tetrahydronaphthyridine?
The separation of enantiomers requires a chiral environment. The most common and effective method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This is typically achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® columns), are widely used for the separation of a broad range of chiral compounds, including N-heterocycles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of tetrahydronaphthyridine isomers.
Issue 1: Poor Resolution of Regioisomers
Symptom: Peaks for regioisomers are overlapping or not baseline-separated in your chromatogram.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inappropriate Stationary Phase | For NP-HPLC, try switching to a different stationary phase (e.g., silica, diol, cyano). For RP-HPLC, consider a different C18 column with alternative bonding or end-capping, or a phenyl-hexyl column for potential π-π interactions. |
| Suboptimal Mobile Phase Composition | In NP-HPLC, systematically vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). In RP-HPLC, experiment with different organic modifiers (acetonitrile vs. methanol) and adjust the pH of the aqueous phase, as the ionization of the basic tetrahydronaphthyridine can significantly alter retention. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope. A shallower gradient can often improve the resolution of closely eluting peaks. |
Issue 2: Peak Tailing in Chiral and Achiral Separations
Symptom: Asymmetrical peaks with a "tail" are observed, which can lead to poor resolution and inaccurate quantification. This is a common issue with basic compounds like tetrahydronaphthyridines.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Secondary Interactions with Residual Silanols | The basic nitrogen atoms in tetrahydronaphthyridines can interact with acidic silanol groups on the silica support of the column. Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to compete for these active sites. |
| Inappropriate Mobile Phase pH | For RP-HPLC, ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a consistent ionization state. |
| Column Overload | Inject a smaller sample volume or a more dilute sample to see if peak shape improves. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column. |
Issue 3: Peak Splitting
Symptom: A single peak appears as two or more smaller, often conjoined, peaks.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Sample Solvent Incompatible with Mobile Phase | Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume. |
| Co-eluting Impurity | The split peak may actually be two closely eluting compounds. Try optimizing the mobile phase composition or gradient to improve resolution. |
| Column Void or Blocked Frit | A void at the head of the column or a partially blocked frit can disrupt the flow path. Reverse-flush the column (if permissible by the manufacturer) or replace the column if the problem persists. |
Experimental Protocols
Below are representative experimental protocols for the separation of tetrahydronaphthyridine isomers. These should be considered as starting points for method development.
Protocol 1: Separation of Regioisomers by Normal-Phase HPLC
| Parameter | Condition |
| Column | Silica Gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Hexane (A) and Ethanol (B) |
| Gradient | 0-20 min: 5% to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Ethanol |
Protocol 2: Chiral Separation of Enantiomers by NP-HPLC
| Parameter | Condition |
| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in mobile phase |
Visualizations
Experimental Workflow for Isomer Separation
Caption: General workflow for separating tetrahydronaphthyridine isomers.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is showing a significant amount of a byproduct with a lower molecular weight, corresponding to the fully aromatized 2,6-naphthyridine. What is the likely cause and how can I prevent this?
A1: The formation of the aromatic 2,6-naphthyridine is a common issue arising from the oxidation of the desired this compound product or a dihydronaphthyridine intermediate. This can be caused by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though this should be tested on a small scale first to ensure compatibility with your reaction.
Q2: The yield of my this compound is consistently low, and I observe a complex mixture of products by TLC and LC-MS. What are the potential reasons?
A2: A low yield and a complex product mixture can stem from several factors, including incomplete reaction, side reactions of the starting materials, or decomposition of the product. If you are employing a Pictet-Spengler type synthesis, the reaction conditions are critical.
Troubleshooting Steps:
-
Purity of Starting Materials: Verify the purity of your starting materials. Impurities can lead to undesired side reactions.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
pH Control: For acid-catalyzed reactions like the Pictet-Spengler synthesis, the pH of the reaction medium is crucial. Too strong an acid can lead to side reactions, while too weak an acid may result in an incomplete reaction.[1][2][3][4][5] Experiment with different acids and concentrations.
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome.[6] Test a range of solvents to find the one that provides the best yield and purity.
Q3: I am struggling with the purification of this compound from the reaction mixture. What are the recommended purification strategies?
A3: The purification of tetrahydronaphthyridines can be challenging due to their basic nature and potential for co-elution with related byproducts.
Recommended Purification Methods:
-
Column Chromatography: Normal-phase column chromatography using silica gel is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on the silica gel.
-
Acid-Base Extraction: An acid-base extraction can be a useful preliminary purification step. The basic this compound can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Crystallization: If the product is a solid, crystallization can be an effective final purification step.
Troubleshooting Guide: Byproduct Analysis and Mitigation
This guide provides a structured approach to identifying and mitigating byproduct formation during the synthesis of this compound.
Table 1: Example of Byproduct Analysis Under Different Reaction Conditions
| Entry | Reaction Condition | Desired Product Yield (%) | Aromatized Byproduct (%) | Other Impurities (%) |
| 1 | Air, 80°C, 12h | 45 | 35 | 20 |
| 2 | N₂, 80°C, 12h | 65 | 15 | 20 |
| 3 | N₂, 60°C, 24h | 75 | 5 | 20 |
| 4 | N₂, 60°C, 24h, Degassed Solvent | 85 | <2 | 13 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Illustrative Synthesis of this compound via Pictet-Spengler Reaction
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
N-(2-pyridyl)aminoacetaldehyde dimethyl acetal
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Cyclization:
-
Dissolve N-(2-pyridyl)aminoacetaldehyde dimethyl acetal (1.0 eq) in dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Reduction:
-
Once the cyclization is complete, cool the reaction mixture back to 0 °C.
-
Slowly add methanol to the reaction mixture.
-
Portion-wise, add sodium borohydride (1.5 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Basify the mixture with a saturated aqueous sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate containing 1% triethylamine.
-
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Potential byproduct formation via oxidation.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Cobalt-Catalyzed Cyclization of Dialkynylnitriles
Welcome to the technical support center for the cobalt-catalyzed cyclization of dialkynylnitriles. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answer frequently asked questions related to this powerful synthetic methodology.
Troubleshooting Guide
This guide addresses common issues encountered during the cobalt-catalyzed [2+2+2] cycloaddition of dialkynylnitriles to form substituted pyridines.
1. Low or No Product Yield
-
Question: My reaction is not producing the desired pyridine product, or the yield is very low. What are the potential causes and how can I improve it?
-
Answer: Low to no yield is a common issue that can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst Activity: The active Co(I) species is often generated in situ from a Co(II) precursor and a reducing agent.
-
Check the Reducing Agent: Ensure the zinc dust or other reducing agent is fresh and active. Old or passivated zinc can be activated by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Cobalt Precursor: Use an anhydrous cobalt(II) salt. Water can inhibit the reaction.
-
Ligand Integrity: Ensure the ligand, such as bipyridine (bpy) or 1,10-phenanthroline (phen), is pure.
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use anhydrous and degassed solvents. Common solvents like 1,2-dichloroethane (DCE) or acetonitrile should be freshly distilled or obtained from a solvent purification system.
-
Temperature: While some reactions proceed at room temperature, others may require heating. An initial optimization screen from room temperature to 80 °C is recommended.[1]
-
-
Substrate Reactivity:
-
Nitrile Reactivity: Unactivated aliphatic nitriles can be less reactive. Increasing their concentration (e.g., using them as the solvent or in large excess) can improve the yield.[2]
-
Steric Hindrance: Highly substituted dialkynylnitriles may require more forcing conditions (higher temperature, longer reaction time) to overcome steric hindrance.
-
-
2. Poor Regioselectivity with Unsymmetrical Diynes
-
Question: I am using an unsymmetrical dialkynylnitrile and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity is a key challenge with unsymmetrical substrates. The choice of catalyst system and reaction conditions is crucial.
-
Ligand Effects: The ligand plays a significant role in controlling regioselectivity.
-
For the cycloaddition of unsymmetric diynes and nitriles, a catalytic system of Co(OAc)₂/bpy/Zn/ZnI₂ has been shown to provide excellent yields and regioselectivities.[2]
-
Experiment with different bidentate nitrogen ligands to find the optimal one for your specific substrate.
-
-
Steric and Electronic Effects: The regioselectivity is often governed by the steric and electronic properties of the substituents on the alkyne. A systematic study of different substitution patterns on your dialkynylnitrile may be necessary to understand and control the regioselectivity.
-
3. Formation of Side Products
-
Question: I am observing significant formation of side products, such as alkyne trimers or polymers. How can I suppress these side reactions?
-
Answer: The formation of side products is often a result of competing reaction pathways.
-
Nitrile Concentration: A low effective concentration of the nitrile can lead to the competing [2+2+2] cyclotrimerization of the diyne. As mentioned previously, using the nitrile as a solvent or in large excess can favor the desired pyridine formation.[2]
-
Catalyst Loading: A high catalyst loading might promote undesired side reactions. Try reducing the catalyst loading to the minimum effective amount (e.g., 1-5 mol %).
-
Slow Addition: In some cases, slow addition of the dialkynylnitrile to the reaction mixture containing the catalyst and the nitrile co-reactant can help maintain a low concentration of the diyne and minimize its self-trimerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in this reaction?
A1: The active catalyst is generally considered to be a low-valent cobalt(I) species. This is typically generated in situ from a more stable and air-tolerant cobalt(II) precursor, such as CoCl₂, CoBr₂, or Co(OAc)₂, by reduction with a stoichiometric amount of a reducing agent like zinc dust.
Q2: How do I choose the right ligand for my reaction?
A2: The choice of ligand is critical for both reactivity and selectivity. For the [2+2+2] cycloaddition of diynes and nitriles, bidentate nitrogen ligands like bipyridine (bpy) and 1,10-phenanthroline (phen) are commonly used and have been shown to be effective.[1][2] It is recommended to start with these and then explore other commercially available or custom-synthesized ligands if further optimization is needed.
Q3: What is the role of additives like ZnBr₂ or ZnI₂?
A3: Lewis acidic additives like zinc halides are often used in these catalytic systems. They can play multiple roles, including acting as a co-catalyst to activate the nitrile, stabilizing the active cobalt species, and facilitating the reductive elimination step. In some cases, they have been shown to be essential for achieving high yields.[1][2]
Q4: Can I use terminal alkynes in my dialkynylnitrile substrate?
A4: While many examples utilize internal alkynes, terminal alkynes can also be used. However, they are often more prone to side reactions like polymerization. Careful optimization of the reaction conditions will be necessary.
Q5: Is this reaction tolerant to functional groups?
A5: Cobalt-catalyzed cyclizations are known for their good functional group tolerance. A variety of functional groups, including esters, ketones, ethers, and even some halides, are often well-tolerated. However, functional groups that can coordinate strongly to the cobalt center or react with the reducing agent may interfere with the reaction. It is always advisable to perform a small-scale test reaction to check for compatibility with your specific substrate.
Data Presentation
Table 1: Comparison of Catalyst Systems for Pyridine Synthesis
| Catalyst System | Diyne Substrate | Nitrile Substrate | Solvent | Temp (°C) | Yield (%) | Reference |
| CoCl₂(phen) / ZnBr₂ / Zn | Fluoroalkylated diyne | Various nitriles | DCE | 80 | Good to Excellent | [1] |
| Co(OAc)₂ / bpy / Zn / ZnI₂ | Unsymmetric diynes | Various nitriles | Acetonitrile | RT | Excellent | [2] |
| CpCo(H₂C=CHSiMe₃){P(OPh)₃} | Various diynes | Various nitriles | Toluene | 110 | Good | [2] |
Experimental Protocols
General Procedure for Cobalt-Catalyzed Cyclization of a Dialkynylnitrile
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Catalyst Mixture:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the cobalt(II) precursor (e.g., Co(OAc)₂, 5 mol %), the ligand (e.g., bipyridine, 5 mol %), the additive (e.g., ZnI₂, 10 mol %), and the reducing agent (e.g., zinc dust, 20 mol %).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Reaction Setup:
-
Add the anhydrous, degassed solvent (e.g., acetonitrile, 0.1 M) to the flask containing the catalyst mixture.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
In a separate oven-dried flask, dissolve the dialkynylnitrile (1.0 equiv) and the nitrile co-reactant (if applicable, e.g., 10 equiv of an unactivated nitrile) in the anhydrous, degassed solvent.
-
-
Reaction Execution:
-
Add the substrate solution to the catalyst mixture via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or 80 °C) and monitor the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by opening the flask to the air.
-
Filter the reaction mixture through a pad of celite to remove the zinc and other solids.
-
Wash the celite pad with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine.
-
Visualizations
Caption: Proposed catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition.
Caption: A workflow for troubleshooting low product yield in the cyclization reaction.
References
Technical Support Center: Stability of 1,2,3,4-Tetrahydro-2,6-naphthyridine Under Oxidative Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-2,6-naphthyridine and related compounds under oxidative conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Aromatized Product (2,6-Naphthyridine)
Possible Causes:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the substrate may be too low.
-
Low Reaction Temperature: The activation energy for the dehydrogenation may not be met.
-
Poor Solubility: The substrate or oxidant may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.
-
Inactive Oxidant: The oxidizing agent may have degraded due to improper storage or handling.
-
Inappropriate Solvent: The solvent may be reacting with the oxidant or inhibiting the reaction.
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of the oxidant (e.g., from 2 to 5 equivalents).
-
Elevate Reaction Temperature: Gradually increase the temperature, monitoring for product formation and decomposition by TLC or LC-MS. For some oxidants like MnO₂, reflux conditions are often necessary.
-
Improve Solubility: Choose a solvent in which both the substrate and oxidant have better solubility. For example, moving from dichloromethane to a more polar solvent like acetonitrile or a higher boiling point solvent like toluene or DMF might be beneficial. Sonication can also help in cases of poor solubility.
-
Use Fresh Oxidant: Ensure the oxidizing agent is fresh and has been stored under the recommended conditions.
-
Solvent Selection: Consult literature for solvents compatible with the chosen oxidant. For instance, KMnO₄ can react with certain organic solvents.
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Causes:
-
Over-oxidation: The reaction conditions may be too harsh, leading to the oxidation of the desired aromatic product or cleavage of the heterocyclic rings.
-
N-Oxide Formation: The nitrogen atoms in the naphthyridine ring system can be oxidized to N-oxides, especially with peroxide-based oxidants or under certain conditions with permanganate.
-
Ring Opening: Strong oxidants under harsh conditions can lead to the cleavage of the piperidine or even the pyridine ring.
-
Reaction with Solvent: The solvent may be participating in the reaction, leading to undesired products.
Troubleshooting Steps:
-
Milder Oxidant: Switch to a less powerful oxidizing agent. For example, if KMnO₄ is causing over-oxidation, consider using activated MnO₂.
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further oxidation of the product. Lowering the reaction temperature can also improve selectivity.
-
Inert Atmosphere: While dehydrogenation is an oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent unwanted side reactions with atmospheric oxygen, especially if radical mechanisms are involved.
-
Buffer the Reaction: If using an oxidant that can change the pH of the reaction mixture, consider using a buffer to maintain a stable pH and prevent acid or base-catalyzed side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the this compound core under oxidative conditions?
The this compound core is generally susceptible to oxidation, particularly at the saturated piperidine ring. This susceptibility leads to dehydrogenation (aromatization) to form the more stable aromatic 2,6-naphthyridine system.[1] The pyridine ring is relatively more stable to oxidation under typical conditions.
Q2: Which oxidizing agents are commonly used for the aromatization of tetrahydronaphthyridines?
Commonly used oxidizing agents for the dehydrogenation of tetrahydronaphthyridine systems include potassium permanganate (KMnO₄), manganese dioxide (MnO₂), and chromium trioxide (CrO₃).[1] Other methods reported for similar N-heterocycles involve catalytic dehydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen acceptor.
Q3: I am observing the formation of a byproduct with a mass increase of 16 amu. What could it be?
A mass increase of 16 amu strongly suggests the formation of an N-oxide. The nitrogen atoms in the 2,6-naphthyridine ring are susceptible to oxidation, especially with reagents like hydrogen peroxide, m-CPBA, or even under harsh conditions with other oxidants. To confirm, you can characterize the byproduct using techniques like ¹H NMR (deshielding of protons adjacent to the N-oxide) and mass spectrometry.
Q4: My reaction is sluggish and gives a low yield even with excess oxidant. What can I do?
If the reaction is sluggish, consider the following:
-
Activation of Oxidant: Some oxidants, like MnO₂, require activation by heating before use to remove adsorbed water.
-
Catalytic Approach: For a cleaner and potentially more efficient reaction, explore catalytic dehydrogenation methods. This can involve using a transition metal catalyst (e.g., Pd, Ru) with a suitable hydrogen acceptor or under aerobic conditions.
-
Solvent Choice: Ensure your solvent is not deactivating the oxidant. For heterogeneous reactions (e.g., with MnO₂), a higher boiling point solvent that allows for efficient stirring at reflux is often beneficial.
Q5: Are there any non-metallic oxidizing agents that can be used?
Yes, for similar heterocyclic systems, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or sulfur in a high-boiling solvent have been used for dehydrogenation. However, these often require harsher conditions and may have different chemoselectivity profiles.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for the Aromatization of Tetrahydro-N-Heterocycles
| Oxidizing Agent | Typical Conditions | Advantages | Potential Disadvantages |
| Potassium Permanganate (KMnO₄) | Acetone or water, often at room temperature or slightly elevated. | Strong oxidant, readily available, inexpensive. | Can lead to over-oxidation and ring cleavage, poor selectivity, formation of MnO₂ waste. |
| Manganese Dioxide (MnO₂) | Reflux in an inert solvent (e.g., toluene, benzene, chloroform). | Generally milder than KMnO₄, good for aromatization, commercially available in activated form. | Often requires a large excess, heterogeneous reaction can be slow, activity can vary between batches. |
| Palladium on Carbon (Pd/C) | Reflux in a high-boiling solvent with a hydrogen acceptor (e.g., cyclohexene, maleic acid). | Catalytic, often high yielding and clean. | Requires a hydrogen acceptor, catalyst can be expensive, potential for catalyst poisoning. |
| Chromium Trioxide (CrO₃) | Acetic acid or pyridine. | Strong oxidant. | Highly toxic and carcinogenic, significant waste disposal issues. |
Note: The data in this table is generalized from the oxidation of various N-heterocyclic systems, and optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Aromatization using Activated Manganese Dioxide (MnO₂)
This protocol is a representative procedure for the dehydrogenation of a tetrahydronaphthyridine derivative.
-
Activation of MnO₂ (if required): Commercially available activated MnO₂ can be used directly. If starting with non-activated MnO₂, heat it at 110-120 °C under vacuum for 24 hours.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dry toluene (20 mL) in a round-bottom flask equipped with a reflux condenser, add activated MnO₂ (10.0 mmol, 10 equivalents).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the MnO₂. Wash the celite pad with an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Dehydrogenation using Palladium on Carbon (Pd/C) with a Hydrogen Acceptor
This protocol provides an alternative catalytic approach to aromatization.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a high-boiling solvent like p-cymene or mesitylene (15 mL).
-
Addition of Reagents: Add 10% Palladium on Carbon (10 mol%) and a hydrogen acceptor such as cyclohexene (5.0 mmol, 5 equivalents).
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitoring: Follow the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter through celite to remove the catalyst. Wash the celite with a suitable solvent.
-
Purification: Remove the solvent and excess cyclohexene from the filtrate under reduced pressure. The residue can be purified by column chromatography.
Visualizations
Caption: Reaction pathways for the oxidation of this compound.
Caption: Troubleshooting workflow for low conversion in oxidation reactions.
References
overcoming low aqueous solubility of naphthyridine-based inhibitors
Technical Support Center: Naphthyridine-Based Inhibitors
Welcome to the technical support center for researchers working with naphthyridine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the low aqueous solubility of these compounds, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My naphthyridine-based inhibitor precipitates when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What should I do?
A1: This is a common issue known as "crashing out," which occurs when a drug that is soluble in a concentrated organic solvent like DMSO is introduced into an aqueous medium where it is poorly soluble. Here are several troubleshooting steps you can take, starting with the simplest:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration below 1% (v/v), and ideally below 0.5% in your assay medium. High concentrations of DMSO can be toxic to cells and may interfere with your assay.[1]
-
Investigate pH Effects: Naphthyridine compounds contain basic nitrogen atoms, making their solubility pH-dependent.[2] Determine the pH-solubility profile of your compound to find the optimal pH for your experiments. Acidifying the buffer may protonate the nitrogen atoms, increasing solubility.[1][2]
-
Use a Co-solvent: Pre-dissolving your inhibitor in a water-miscible organic solvent such as ethanol or polyethylene glycol (PEG) 400 before adding it to the aqueous buffer can help maintain solubility.[1]
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, like Tween® 80 or Pluronic® F-68, to the aqueous buffer can help keep the compound in solution by forming micelles.[1]
If these initial steps are insufficient, you may need to consider more advanced formulation strategies as described in the questions below.
Q2: I need to achieve a higher concentration of my inhibitor for my experiments than its aqueous solubility allows. What are the primary strategies to achieve this?
A2: To significantly increase the aqueous solubility of naphthyridine-based inhibitors, you can employ several strategies that are broadly categorized into chemical modifications and formulation-based approaches.[1] The choice of strategy depends on the stage of your research (e.g., early discovery vs. preclinical development) and the specific requirements of your experiment.
A logical workflow for selecting an appropriate strategy is outlined below:
Troubleshooting Guides & In-Depth Solutions
Q3: How can I use chemical modification to improve the solubility of my naphthyridine inhibitor?
A3: Chemical modifications involve altering the molecule's structure and are often employed during the lead optimization phase of drug discovery.
-
Salt Formation: Since naphthyridines are weak bases, they can be converted into salts by reacting them with an acid.[2] Salt forms often have significantly higher aqueous solubility and faster dissolution rates than the free base.[3][4] A screening process is typically used to identify the optimal counter-ion that provides the best combination of solubility, stability, and manufacturability.[3][5]
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor solubility.[6][7] A hydrophilic moiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) is attached to the parent naphthyridine inhibitor. This moiety is cleaved in vivo by enzymes to release the active drug.[6][7] This strategy can dramatically increase aqueous solubility.[6]
Q4: What formulation-based strategies can I use without chemically altering my compound?
A4: Formulation strategies use excipients to improve the solubility of the existing compound and are ideal for in vitro studies and early in vivo testing.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate the poorly soluble naphthyridine molecule, forming an inclusion complex that is water-soluble.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into an amorphous (non-crystalline) state and dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[13] The amorphous form has higher energy and thus greater apparent solubility and a faster dissolution rate than the stable crystalline form.[1]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the sub-micron (nanometer) range.[1] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which leads to a faster dissolution rate. This can be achieved through methods like high-pressure homogenization or wet milling.[14][15]
Quantitative Data Summary
The following table provides a summary of the potential improvements in aqueous solubility that can be achieved using various enhancement strategies, based on literature examples for poorly soluble compounds.
| Strategy | Parent Compound Solubility | Solubility with Strategy | Fold Increase (Approx.) | Reference Compound(s) |
| Salt Formation | < 0.1 µg/mL | 1-100 µg/mL | 10 - 1000x | Weakly basic drugs[5] |
| Prodrug Approach | ~0.2 µg/mL | > 800 µg/mL | > 4000x | Taxoids[6] |
| Cyclodextrin (HP-β-CD) | 1.8 µg/mL | 55.4 µg/mL | ~30x | Carbamazepine[8] |
| Solid Dispersion | < 1 µg/mL | 20-50 µg/mL | 20 - 50x | Poorly soluble drugs[13] |
| Nanosuspension | < 0.1 µg/mL | 5-15 µg/mL | 50 - 150x | Hydrophobic drugs[1][14] |
Experimental Protocols
Protocol 1: General Method for Preparing a Solid Dispersion by Solvent Evaporation
This protocol provides a general framework for preparing an amorphous solid dispersion, which can enhance the dissolution and apparent solubility of your inhibitor.[1]
Methodology:
-
Co-dissolution: Dissolve both the naphthyridine inhibitor and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or HPMC) in a suitable common volatile solvent, such as methanol or ethanol. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a thin, transparent film on the flask wall.[1]
-
Drying: Further dry the resulting film in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Carefully scrape the dried film from the flask. Gently mill the solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.[1]
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Protocol 2: Screening for Cyclodextrin-Based Solubility Enhancement
This protocol outlines a phase-solubility study to determine the effectiveness of a cyclodextrin in solubilizing your inhibitor.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer (e.g., PBS pH 7.4).
-
Equilibration: Add an excess amount of your solid naphthyridine inhibitor to each cyclodextrin solution in sealed vials. Ensure enough solid is present to maintain a saturated solution.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile). Analyze the concentration of the dissolved inhibitor using a validated analytical method like HPLC-UV or LC-MS.
-
Analysis: Plot the concentration of the dissolved inhibitor (y-axis) against the concentration of the cyclodextrin (x-axis). A linear plot (Type A) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant of the complex. The y-intercept represents the intrinsic aqueous solubility of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. humapub.com [humapub.com]
- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 12. scielo.br [scielo.br]
- 13. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 14. worldscientific.com [worldscientific.com]
- 15. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
Technical Support Center: Reactivity of Naphthyridines with Electron-Withdrawing Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with functionalized naphthyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of naphthyridine cores bearing electron-withdrawing groups (EWGs).
Frequently Asked Questions (FAQs)
Q1: How do electron-withdrawing groups (EWGs) influence the reactivity of the naphthyridine ring?
A1: Electron-withdrawing groups significantly decrease the electron density of the naphthyridine ring system. This deactivation has two primary consequences:
-
Increased Susceptibility to Nucleophilic Attack: The electron-poor nature of the ring makes it more electrophilic and, therefore, more susceptible to attack by nucleophiles. This is particularly pronounced for nucleophilic aromatic substitution (SNAr) reactions, where the presence of EWGs ortho or para to a leaving group can dramatically increase reaction rates.
-
Decreased Susceptibility to Electrophilic Attack: Conversely, the deactivated ring is less prone to electrophilic aromatic substitution reactions.
Q2: Which positions on the naphthyridine ring are most activated by an EWG for nucleophilic aromatic substitution (SNAr)?
A2: The positions ortho and para to the electron-withdrawing group are the most activated for SNAr. This is because the negative charge of the Meisenheimer intermediate, formed during the reaction, can be delocalized onto the EWG through resonance, thus stabilizing the intermediate and lowering the activation energy of the reaction. For example, in a 2-substituted 1,8-naphthyridine, the 3- and 7-positions would be activated.
Q3: What is the general order of leaving group ability in SNAr reactions on naphthyridines?
A3: For SNAr reactions where the rate-determining step is the nucleophilic attack, the typical leaving group order is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. Since the C-X bond cleavage is not the rate-limiting step, the stronger C-F bond does not impede the reaction.
Q4: Can I perform metal-catalyzed cross-coupling reactions on naphthyridines with EWGs?
A4: Yes, metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are frequently performed on halo-naphthyridines bearing EWGs. The presence of EWGs can sometimes influence catalyst selection and reaction conditions. For instance, the electron-deficient nature of the ring can make oxidative addition more facile.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Insufficient Ring Activation | The EWG may not be strong enough or optimally positioned. Consider using a stronger EWG if the synthesis allows. Ensure the EWG is ortho or para to the leaving group. |
| Poor Leaving Group | If using Cl, Br, or I, consider converting to the corresponding fluoro- or triflate-substituted naphthyridine, which are often more reactive in SNAr. |
| Weak Nucleophile | Increase the nucleophilicity of your reagent. For amines and alcohols, adding a non-nucleophilic base (e.g., NaH, K₂CO₃) can generate the more reactive amide or alkoxide in situ. |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF, DMSO, or NMP to solvate the nucleophile and facilitate the reaction. Ensure the solvent is anhydrous, as water can protonate the nucleophile or compete in the reaction. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures. Incrementally increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can sometimes accelerate the reaction. |
Issue 2: Formation of Side Products in SNAr Reactions
| Potential Cause | Troubleshooting Steps |
| Di-substitution | If the naphthyridine has multiple leaving groups, di-substitution can occur. Use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. |
| Reaction with Solvent | In the presence of a strong base, nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile. Switch to a non-nucleophilic, polar aprotic solvent. |
| Benzyne Formation | Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a benzyne intermediate can lead to a mixture of regioisomers. Use a weaker base if this is suspected. |
| Hydrolysis of EWG | Cyano or ester groups can be susceptible to hydrolysis under basic or acidic conditions. Use milder bases (e.g., Cs₂CO₃) and control the reaction temperature and time. |
Issue 3: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, inhibiting catalysis. Use ligands that are more electron-donating and sterically hindering (e.g., Buchwald-type biaryl phosphine ligands) to promote the desired catalytic cycle. |
| Incorrect Palladium Source or Ligand | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. The choice of ligand is often critical for successful coupling with electron-deficient heterocycles. |
| Suboptimal Base or Solvent | The choice of base and solvent system is crucial. For Suzuki couplings, a range of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like dioxane/water or toluene can be effective. Ensure the base is strong enough for transmetalation but does not cause side reactions. |
| Homocoupling of Boronic Acid | This can occur if the reaction is too slow or if oxygen is present. Ensure the reaction is thoroughly degassed and run under an inert atmosphere. |
Data Presentation
Table 1: Relative Reaction Rates of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C (Analogous System)
Data from a study on pyridinium ions, which serve as a model for the reactivity of electron-deficient naphthyridines.[1]
| Substituent (at C2) | Leaving Group | Overall Third-Order Rate Constant (M⁻²s⁻¹) | Relative Rate |
| Cyano | -CN | 1.1 x 10⁻² | ~55 |
| Fluoro | -F | 2.0 x 10⁻⁴ | 1 |
| Chloro | -Cl | 1.9 x 10⁻⁴ | ~0.95 |
| Bromo | -Br | 1.8 x 10⁻⁴ | ~0.9 |
| Iodo | -I | 1.7 x 10⁻⁴ | ~0.85 |
Table 2: Yields of Suzuki-Miyaura Coupling of Triflated 1,8-Naphthyridines with Various Boronic Acids
Data adapted from a flexible synthesis of 1,8-naphthyridine derivatives.[2]
| Naphthyridine Substrate | Boronic Acid | Product Yield (%) |
| 2-(Trifluoromethylsulfonyloxy)-1,8-naphthyridine | Phenylboronic acid | 88 |
| 2-(Trifluoromethylsulfonyloxy)-1,8-naphthyridine | 4-Methoxyphenylboronic acid | 91 |
| 2-(Trifluoromethylsulfonyloxy)-1,8-naphthyridine | Thiophene-2-boronic acid | 85 |
| 2-(Trifluoromethylsulfonyloxy)-1,8-naphthyridine | Furan-2-boronic acid | 82 |
| 7-Methyl-2-(trifluoromethylsulfonyloxy)-1,8-naphthyridine | Phenylboronic acid | 86 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Chloro-Naphthyridine with an Amine
-
To an oven-dried reaction vessel, add the chloro-naphthyridine substrate (1.0 equiv.) and a suitable non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the amine nucleophile (1.1 - 1.5 equiv.) followed by anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 150 °C), monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-Naphthyridine
-
To an oven-dried Schlenk flask, add the halo-naphthyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a ligand (e.g., SPhos, XPhos).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: Influence of EWGs on Naphthyridine Reactivity.
Caption: General Experimental Workflow for SNAr.
Caption: Troubleshooting Logic for Low SNAr Yield.
References
troubleshooting Povarov reaction for tetrahydroquinoline synthesis
Welcome to the technical support center for the Povarov reaction, a powerful tool for the synthesis of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this multicomponent reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Povarov Reaction?
The Povarov reaction is a chemical process that typically involves the condensation of an aromatic amine, an aldehyde, and an electron-rich alkene to form a substituted tetrahydroquinoline.[1][2][3] It is classified as a formal [4+2] cycloaddition and is often catalyzed by Lewis or Brønsted acids.[1][4][5] The reaction can be performed as a one-pot, three-component synthesis, making it an efficient method for generating molecular complexity.[1][2]
Q2: What is the general mechanism of the Povarov reaction?
The reaction typically proceeds through a stepwise mechanism.[1][6] First, the aromatic amine and aldehyde condense to form an N-aryl imine.[1] A catalyst, such as a Lewis acid, then activates this imine for aza-Diels-Alder reaction with an electron-rich alkene.[1][7][8] This is followed by an intramolecular electrophilic aromatic substitution and subsequent steps to yield the final tetrahydroquinoline product.[1]
Q3: My reaction is not working at all (no product formation). Where should I start?
If there is no product formation, systematically check the following:
-
Catalyst Activity: The catalyst is crucial.[4] Ensure your Lewis or Brønsted acid is not degraded. For example, some Lewis acids like AlCl₃ or Cu(OTf)₂ are sensitive to moisture.[9] Consider using a fresh batch or a different catalyst.
-
Starting Materials: Verify the purity of your aniline, aldehyde, and alkene. Impurities can inhibit the reaction.[10] Electron-rich alkenes, such as enol ethers, are required for the reaction to proceed efficiently.[1]
-
Imine Formation: The initial condensation to form the imine is a critical step.[1] You can monitor this step by TLC or ¹H NMR before adding the alkene. In some cases, pre-forming the imine in a separate step can improve results.[9]
-
Reaction Conditions: Ensure the solvent is dry and the temperature is appropriate. Many Povarov reactions require anhydrous conditions.[10]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Reaction Yield
A low yield is one of the most common problems. The causes can range from suboptimal conditions to issues with reagents or workup procedures.[11][12]
Possible Cause & Solution
-
Suboptimal Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. Different Lewis or Brønsted acids can have a significant impact on yield.[4]
-
Incorrect Solvent or Temperature: The reaction outcome is highly dependent on the solvent and temperature.
-
Substrate Reactivity: The electronic properties of the aniline and aldehyde substituents can dramatically affect the reaction rate and yield. Electron-releasing groups on the aniline generally improve reactivity.[13]
-
Solution: If your substrates are electron-deficient, you may need more forcing conditions (higher temperature, stronger Lewis acid) or a more electron-rich alkene.
-
-
Product Loss During Workup: The product may be lost during extraction or purification.[11][12]
Issue 2: Formation of Side Products or Poor Selectivity
The Povarov reaction can sometimes yield undesired side products or isomers, complicating purification and reducing the yield of the target molecule.
Possible Cause & Solution
-
Competing Pathways: Depending on the substrates and conditions, side reactions such as polymerization of the alkene or decomposition of the imine can occur.[13]
-
Solution: Lowering the reaction temperature or adding the alkene slowly can sometimes minimize these side reactions.
-
-
Poor Diastereoselectivity: For certain substrate combinations, a mixture of diastereomers may be formed.
-
Oxidation to Quinoline: The desired tetrahydroquinoline product can sometimes be oxidized to the corresponding fully aromatic quinoline, especially if the reaction is run at high temperatures or exposed to air for extended periods.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). If oxidation is desired, specific oxidants can be added after the initial cycloaddition is complete.
-
Data & Protocols
Catalyst and Solvent Effects on Yield
The selection of catalyst and solvent is critical for optimizing the Povarov reaction. The following table summarizes results from a study on the synthesis of 2,4-disubstituted tetrahydroquinolines, illustrating these effects.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | No Catalyst | Toluene | 45 | 24 | 0 | [4] |
| 2 | AlCl₃ (10) | Toluene | 45 | 8 | 80 | [9] |
| 3 | Cu(OTf)₂ (10) | Toluene | 45 | 10 | 85 | [9] |
| 4 | InCl₃ (10) | CH₂Cl₂ | RT | 12 | 92 | [2] |
| 5 | Sc(OTf)₃ (10) | CH₃CN | RT | 6 | 95 | [2] |
| 6 | Y(OTf)₃ (10) | CH₃CN | RT | 8 | 91 | [1] |
| 7 | p-TSA (20) | Toluene | 80 | 12 | 75 | [4] |
Yields are for specific model reactions and may vary based on substrates.
General Experimental Protocol (Three-Component Reaction)
This protocol provides a starting point for the optimization of a Lewis acid-catalyzed Povarov reaction.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol, 1.0 eq) and the aldehyde (1.0 mmol, 1.0 eq).
-
Solvent & Catalyst: Add anhydrous solvent (e.g., Toluene, 5 mL) and the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%) under an inert atmosphere (N₂ or Ar).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for in-situ imine formation. Monitor by TLC.
-
Alkene Addition: Add the electron-rich alkene (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 45°C) and stir until the starting materials are consumed, as monitored by TLC (typically 8-24 hours).[9]
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing a three-component Povarov reaction.
Troubleshooting Decision Tree
When encountering low yields, this decision tree can help diagnose the potential issue.
References
- 1. Povarov reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Povarov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations [mdpi.com]
- 5. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02916J [pubs.rsc.org]
- 9. sci-rad.com [sci-rad.com]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Naphthyridine Isomers in Biological Assays with a Focus on 1,2,3,4-Tetrahydro-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of pharmacological activities.[1] This guide provides a comparative overview of the biological performance of different naphthyridine isomers, with a particular interest in the less explored 1,2,3,4-tetrahydro-2,6-naphthyridine.
Disclaimer: Direct comparative studies evaluating this compound alongside other naphthyridine isomers in the same biological assays are limited in the current scientific literature. Therefore, this guide presents available quantitative data from various studies to offer a broad perspective on the therapeutic potential of these compounds. The experimental conditions for the cited data may vary between studies.
Anticancer Activity: A Comparative Look at Naphthyridine Isomers
Naphthyridine derivatives have shown significant promise as anticancer agents, primarily through mechanisms such as the inhibition of topoisomerase II and the modulation of critical signaling pathways, ultimately leading to apoptosis.[2]
Below are summary tables of the cytotoxic activities (IC₅₀ values) of various naphthyridine isomers against several human cancer cell lines.
Table 1: Cytotoxicity of 1,6- and 1,7-Naphthyridine Derivatives [3]
| Compound | Naphthyridine Isomer | Cell Line | IC₅₀ (µM) |
| 17a | 1,6-Naphthyridine | MOLT-3 (Leukemia) | 9.1 ± 2.0 |
| HeLa (Cervical Cancer) | 13.2 ± 0.7 | ||
| HL-60 (Leukemia) | 8.9 ± 2.2 | ||
| 16a | 1,6-Naphthyridine | MRC-5 (Normal Lung) | No toxicity observed |
| 16b | 1,6-Naphthyridine | MRC-5 (Normal Lung) | No toxicity observed |
| 19a | 1,7-Naphthyridine | MRC-5 (Normal Lung) | No toxicity observed |
Table 2: Cytotoxicity of Other Naphthyridine Derivatives [2]
| Compound | Naphthyridine Isomer | Cell Line | IC₅₀ (µM) |
| 14 | Naphthyridine | HeLa (Cervical Cancer) | 2.6 |
| HL-60 (Leukemia) | 1.5 | ||
| PC-3 (Prostate Cancer) | 2.7 | ||
| 15 | Naphthyridine | HeLa (Cervical Cancer) | 2.3 |
| HL-60 (Leukemia) | 0.8 | ||
| PC-3 (Prostate Cancer) | 11.4 | ||
| 16 | Naphthyridine | HeLa (Cervical Cancer) | 0.7 |
| HL-60 (Leukemia) | 0.1 | ||
| PC-3 (Prostate Cancer) | 5.1 | ||
| Colchicine (Reference) | - | HeLa (Cervical Cancer) | 23.6 |
| HL-60 (Leukemia) | 7.8 | ||
| PC-3 (Prostate Cancer) | 19.7 |
Antimicrobial Activity of Naphthyridine Isomers
The antimicrobial properties of naphthyridines are well-documented, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable early example.[4] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4]
Table 3: Minimum Inhibitory Concentration (MIC) of Naphthyridine Derivatives
| Compound | Naphthyridine Isomer | Bacterial Strain | MIC (µg/mL) | Reference |
| Canthin-6-one | 1,5-Naphthyridine | Staphylococcus aureus | 0.49 | [1] |
| Escherichia coli | 3.91 | [1] | ||
| Methicillin-resistant S. aureus (MRSA) | 0.98 | [1] | ||
| 10-methoxycanthin-6-one | 1,5-Naphthyridine | Staphylococcus aureus | 3.91 | [1] |
| Escherichia coli | > 3.91 | [1] | ||
| Methicillin-resistant S. aureus (MRSA) | 3.91 | [1] | ||
| 7-acetamido-1,8-naphthyridin-4(1H)-one | 1,8-Naphthyridine | E. coli 06 (Multi-resistant) | ≥ 1024 | [5] |
| S. aureus 10 (Multi-resistant) | ≥ 1024 | [5] | ||
| P. aeruginosa 24 (Multi-resistant) | ≥ 1024 | [5] | ||
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | 1,8-Naphthyridine | E. coli 06 (Multi-resistant) | ≥ 1024 | [5] |
| S. aureus 10 (Multi-resistant) | ≥ 1024 | [5] | ||
| P. aeruginosa 24 (Multi-resistant) | ≥ 1024 | [5] |
Signaling Pathways in Naphthyridine Activity
The biological effects of naphthyridine derivatives are often linked to their interaction with key cellular signaling pathways. For instance, their anticancer properties can be attributed to the induction of apoptosis via the p53 pathway or the inhibition of the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Workflow:
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the naphthyridine compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Procedure:
-
Preparation of Dilutions: Prepare two-fold serial dilutions of the naphthyridine compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
The available data, while not directly comparative for this compound, clearly demonstrates the significant potential of the broader naphthyridine class of compounds in oncology and infectious diseases. The varied biological activities across different isomers highlight the importance of the nitrogen atom placement within the bicyclic system. The partially saturated tetrahydronaphthyridine scaffold offers a three-dimensional structure that can lead to improved pharmacological properties compared to their aromatic counterparts.
Future research should focus on systematic, direct comparative studies of all naphthyridine isomers, including the various tetrahydro- forms like this compound. Such studies, employing standardized assays and a diverse range of biological targets, are crucial for elucidating clear structure-activity relationships and for the rational design of next-generation therapeutic agents based on the versatile naphthyridine scaffold.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 1,2,3,4-Tetrahydro-2,6-naphthyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide range of biological activities. Analogs derived from this core structure have shown potential in targeting various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. This guide provides an objective comparison of the efficacy of these analogs, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways to aid in drug discovery and development efforts.
Comparative Efficacy of this compound Analogs
The therapeutic potential of this compound derivatives is linked to their ability to selectively inhibit key biological targets. This section presents a comparative analysis of their efficacy against several important enzymes.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Certain 2,6-naphthyridine analogs have been identified as potent and selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in the progression of hepatocellular carcinoma.[1]
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Compound 11 | FGFR4 | In vitro kinase assay | 5.4 | - | [2] |
| Huh7 | Cell-based assay | 8.5 (GI50) | Hepatocellular Carcinoma | [2] | |
| Fisogatinib | FGFR4 | In vitro kinase assay | - | - | [1] |
| Huh7 | Cell-based assay | comparable to Compound 11 | Hepatocellular Carcinoma | [1] |
Tankyrase Inhibition
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Quantitative data for this compound analogs as specific tankyrase inhibitors is still emerging in publicly available literature. Broader studies on naphthyridine derivatives show promise in this area.
Acetylcholinesterase (AChE) Inhibition
Inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, are a therapeutic strategy for Alzheimer's disease. The 1,2,3,4-tetrahydrobenzo[h][3]naphthyridine scaffold, a related structure, has shown potent AChE inhibitory activity.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 16a | EeAChE | >217-fold increase vs hit 1 | [4] |
| hAChE | >154-fold increase vs hit 1 | [4] |
Phosphodiesterase 5 (PDE5) Inhibition
PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension, and are being investigated for neurodegenerative diseases due to their role in the nitric oxide signaling pathway. A novel 1,2,3,4-tetrahydrobenzo[b][3]naphthyridine analog has demonstrated potent PDE5 inhibition.
| Compound ID | Target | IC50 (nM) | Efficacy | Reference |
| Compound 6c | PDE5 | 0.056 | Good efficacy in a mouse model of AD | [5] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these analogs requires a clear visualization of the signaling pathways they modulate and the experimental procedures used to assess their efficacy.
Key Signaling Pathways
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 1,2,3,4-Tetrahydro-2,6-naphthyridine derivatives
A comprehensive analysis of the structure-activity relationships (SAR) of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives reveals their potential across various therapeutic areas, including cancer, neurodegenerative diseases, and more. This guide synthesizes findings from multiple studies to provide a comparative overview of their biological activities, supported by experimental data and methodologies.
Structure-Activity Relationship (SAR) Studies: A Comparative Overview
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for a variety of biological targets.[1] Modifications to this core structure have led to the discovery of potent inhibitors for enzymes and receptors implicated in numerous diseases.
Anticancer Activity
A study on a series of naphthyridine derivatives highlighted their cytotoxic effects against several human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3).[2][3] The key SAR findings from this research indicate that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a naphthyl ring at the C-2 position, are crucial for their cytotoxic activity.[2][3]
Table 1: Cytotoxicity of Naphthyridine Derivatives (IC50 in µM) [2][3]
| Compound | HeLa | HL-60 | PC-3 |
| 14 | 2.6 | - | - |
| 15 | 2.3 | - | - |
| 16 | 0.7 | 0.1 | 5.1 |
| Colchicine (Reference) | >10 | >10 | >10 |
Further analysis revealed that the substitution pattern on the phenyl ring at the C-2 position significantly influences potency. For instance, compounds with a 2',4'-dimethoxy phenyl ring showed stronger activity against HeLa cells compared to those with a 3',4'-dimethoxy phenyl ring.[2] Conversely, for HL-60 cells, the 3',4'-dimethoxy substituted compounds were more potent.[2]
Enzyme Inhibition
Acetylcholinesterase (AChE) Inhibition:
Derivatives of the related 1,2,3,4-tetrahydrobenzo[h][1][4]naphthyridine scaffold have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[5][6] These compounds were designed to interact with the peripheral anionic site (PAS) of AChE.[5]
Phosphodiesterase 5 (PDE5) Inhibition:
A series of 1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine analogues were identified as potent phosphodiesterase 5 (PDE5) inhibitors, which are being explored for the treatment of Alzheimer's disease.[7] One of the most potent compounds, 6c , exhibited an exceptionally low IC50 value and improved aqueous solubility, making it a promising drug candidate.[7]
Table 2: PDE5 Inhibition by 1,2,3,4-Tetrahydrobenzo[b][1][4]naphthyridine Analogues [7]
| Compound | PDE5 IC50 (nM) |
| 6c | 0.056 |
The proposed binding modes from in silico docking studies provided insights into the structural basis for the high affinity of these compounds.[7]
Other Biological Activities
The broader class of tetrahydronaphthyridines has been explored for a range of other biological activities, including:
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activities of the naphthyridine derivatives against HeLa, HL-60, and PC-3 cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 104 cells/well.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity against AChE was evaluated using a modified Ellman's method.
-
Enzyme and Substrate Preparation: A solution of electric eel AChE and the substrate acetylthiocholine iodide (ATCI) were prepared in a phosphate buffer.
-
Inhibitor Incubation: The enzyme was pre-incubated with various concentrations of the inhibitor for a specific period.
-
Reaction Initiation: The reaction was initiated by adding the substrate ATCI and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Absorbance Monitoring: The rate of the reaction was monitored by measuring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
IC50 Determination: The IC50 values were calculated by plotting the percentage of inhibition versus the inhibitor concentration.
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.
Signaling Pathway Inhibition by PDE5 Inhibitors
Caption: Simplified signaling pathway showing the effect of PDE5 inhibition.
References
- 1. This compound | 31786-18-2 | Benchchem [benchchem.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 5. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound dihydrochloride | 449175-43-3 [smolecule.com]
Comparative Analysis of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives as Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold and its related isomers have emerged as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the mechanism of action of this class of compounds, with a focus on their role as potent and selective kinase inhibitors. We will delve into specific examples targeting Fibroblast Growth Factor Receptor 4 (FGFR4), Protein Kinase C (PKC), and Cyclin-Dependent Kinase 5 (CDK5), presenting supporting experimental data, detailed protocols, and visual pathway diagrams to facilitate further research and development.
Targeting the FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma
The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) patients, making selective FGFR4 inhibition a promising therapeutic strategy.[1] Novel 2,6-naphthyridine analogues have been developed as potent and selective inhibitors of FGFR4.[1][2]
One such exemplary compound, Compound 11 (a 2,6-naphthyridine derivative), has demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[2] Furthermore, this compound showed significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models.[2] The mechanism of action for these selective FGFR4 inhibitors typically involves binding to the ATP-binding pocket of the FGFR4 kinase domain. Some achieve high selectivity by forming a covalent bond with a unique cysteine residue (Cys552) present in FGFR4 but not in other FGFR family members.[3] This irreversible binding blocks ATP association, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways.[3]
Comparative Data: 2,6-Naphthyridine vs. Alternative FGFR4 Inhibitors
| Compound Class | Target | IC50 (Kinase Assay) | Cell-Based Potency (Huh7) | In Vivo Efficacy (Xenograft Model) | Selectivity Profile |
| 2,6-Naphthyridine (e.g., Compound 11) | FGFR4 | Nanomolar [2] | Nanomolar [2] | Significant tumor inhibition [2] | High selectivity over FGFR1-3 [2] |
| Fisogatinib (BLU-554) | FGFR4 | ~15 nM | ~50 nM | Clinically evaluated[4] | Selective for FGFR4 |
| Lenvatinib | Multi-kinase (including FGFR1-4) | Varies | Micromolar range for some HCC lines | Approved for HCC[5] | Pan-FGFR inhibitor[5] |
| Sorafenib | Multi-kinase | Varies | Micromolar range | Approved for HCC[5] | Does not significantly inhibit FGF signaling[5] |
Experimental Protocol: In Vitro FGFR4 Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available kinase assay kits to determine the inhibitory activity of test compounds against FGFR4.[3]
-
Reagent Preparation:
-
FGFR4 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT.[3]
-
Test Compound: Prepare serial dilutions of the 2,6-naphthyridine compound in DMSO.
-
Enzyme and Substrate: Dilute recombinant human FGFR4 enzyme and a suitable substrate (e.g., poly(E,Y)4:1) in Kinase Buffer.
-
ATP Solution: Prepare ATP at a concentration near the Km for FGFR4 in Kinase Buffer.
-
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of the test compound dilutions or DMSO (vehicle control).
-
Add 5 µL of the diluted FGFR4 enzyme and substrate solution.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
-
Broadening the Scope: Naphthyridine Derivatives as PKC and CDK5 Inhibitors
The versatility of the naphthyridine scaffold extends to the inhibition of other critical kinase families, including Protein Kinase C (PKC) and Cyclin-Dependent Kinase 5 (CDK5).
2,6-Naphthyridines as Selective PKC Inhibitors
A novel series of 2,6-naphthyridines has been identified as potent, ATP-competitive inhibitors of novel PKC isotypes (α, βI, δ, ε, η, and θ), displaying 10-100 fold selectivity over classical PKC isotypes. The prototype compound from this series was shown to inhibit PKCθ-dependent pathways both in vitro and in vivo.
| Compound | Type | Target PKC Isoforms | IC50 |
| 2,6-Naphthyridine Derivative | ATP-competitive | Novel PKCs (α, βI, δ, ε, η, θ) | Varies by isoform |
| Go 6983 | ATP-competitive | Pan-PKC (α, β, γ, δ, ζ) | 6-60 nM[6] |
| Bisindolylmaleimide I (GF109203X) | ATP-competitive | Conventional PKCs (α, βI, βII, γ) | 16-20 nM[6] |
| Sotrastaurin (AEB071) | ATP-competitive | Pan-PKC (potent on θ) | Ki of 0.22 nM for PKCθ[7] |
1,6-Naphthyridines as Novel CDK5 Inhibitors for Kidney Disease
Substituted 1,6-naphthyridines have been disclosed in a patent application as inhibitors of CDK5 for the potential treatment of kidney diseases.[8] CDK5, a proline-directed serine/threonine kinase, plays a crucial role in neuronal development, and its dysregulation is implicated in various diseases.[8] The inhibitory activity of these compounds was evaluated using a CDK5 mobility shift assay to determine their IC50 values.[8]
| Compound | Type | IC50 (CDK5/p25) | Therapeutic Area |
| 1,6-Naphthyridine Derivative | Not specified | <10 nM to >1 µM [8] | Kidney Disease [8] |
| Roscovitine (Seliciclib) | ATP-competitive | 160 nM[9] | Cancer, Neurodegeneration, Viral Diseases[9] |
| Dinaciclib | ATP-competitive | 1 nM[9] | Cancer (Solid tumors, CLL)[9] |
| TFP5 | Peptide inhibitor | Not specified | Diabetic Nephropathy[10] |
Experimental Protocol: In Vitro CDK5 Kinase Assay
This protocol describes a general method for measuring CDK5 activity from protein lysates.[11][12]
-
Immunoprecipitation of CDK5:
-
Lyse cells or tissues in a buffer that preserves the CDK5-activator complex.
-
Incubate the protein lysate with an anti-CDK5 antibody.
-
Capture the antibody-CDK5 complex using Protein A/G beads.
-
Wash the beads to remove non-specific proteins and equilibrate in kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase reaction buffer containing a known CDK5 substrate (e.g., Histone H1) and the 1,6-naphthyridine test compound.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the radioactive signal and normalize to the amount of immunoprecipitated CDK5 (determined by Western blot) to calculate inhibitory activity.
-
Conclusion
The this compound scaffold and its related isomers represent a versatile platform for the development of potent and selective kinase inhibitors. The examples of 2,6-naphthyridines targeting FGFR4 and PKC, and 1,6-naphthyridines targeting CDK5, underscore the broad therapeutic potential of this compound class. The provided data and experimental protocols offer a foundation for researchers to further explore the mechanism of action and therapeutic applications of novel naphthyridine derivatives. Future studies focusing on structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | TFP5-Mediated CDK5 Activity Inhibition Improves Diabetic Nephropathy via NGF/Sirt1 Regulating Axis [frontiersin.org]
- 11. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
Confirming the Stereochemistry of Chiral Tetrahydronaphthyridine Derivatives: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the development of chiral drug candidates. Tetrahydronaphthyridine derivatives, a class of N-heterocyclic compounds with significant therapeutic potential, often possess chiral centers, making the confirmation of their absolute and relative stereochemistry paramount for understanding their structure-activity relationships and ensuring enantiomeric purity. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental data and detailed protocols.
The principal methods for elucidating the stereochemistry of chiral tetrahydronaphthyridine derivatives include chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Vibrational Circular Dichroism (VCD). Each technique offers distinct advantages and provides complementary information, allowing for a comprehensive and unambiguous assignment of the three-dimensional arrangement of atoms in these molecules.
Comparison of Analytical Techniques for Stereochemical Confirmation
| Technique | Principle | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric purity (%ee), separation of enantiomers. | Solution | High | Excellent for quantitative analysis of enantiomeric excess and preparative separation. | Does not directly provide absolute configuration. |
| NMR Spectroscopy | Nuclear Overhauser Effect (NOE) between spatially close protons. | Relative stereochemistry, conformational analysis. | Solution (mg scale) | Medium | Provides detailed information about the relative orientation of atoms in solution. | Does not directly determine absolute configuration; requires careful analysis of complex spectra. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute and relative stereochemistry, unequivocal 3D structure. | Single crystal | Low | The "gold standard" for unambiguous determination of absolute configuration. | Requires a high-quality single crystal, which can be challenging to obtain. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration in solution. | Solution (mg scale) | Medium | Provides absolute configuration for molecules in solution; complementary to X-ray crystallography. | Requires specialized equipment and computational modeling for spectral interpretation. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers of tetrahydronaphthyridine derivatives. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Experimental Protocol: Chiral Preparative HPLC of a Spirocyclic Tetrahydronaphthyridine
A published method for the resolution of a racemic spirocyclic tetrahydronaphthyridine derivative demonstrates the utility of preparative chiral HPLC.[1][2]
-
Instrumentation: Preparative HPLC system
-
Column: CHIRALPAK® AD-H
-
Mobile Phase: A gradient of n-heptane and isopropanol.
-
Detection: UV at 254 nm
-
Sample Preparation: The racemic tetrahydronaphthyridine derivative is dissolved in the initial mobile phase.
Supporting Experimental Data
The successful separation of the enantiomers is confirmed by the appearance of two distinct peaks in the chromatogram. The enantiomeric excess (%ee) can be calculated from the integrated peak areas.
(The following is a representative chromatogram based on published data. Specific retention times and peak shapes will vary depending on the exact compound and conditions.)
Caption: Representative chiral HPLC chromatogram showing the separation of two enantiomers of a tetrahydronaphthyridine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments, is a powerful method for determining the relative stereochemistry of chiral molecules in solution.[3][4][5][6] By identifying protons that are close to each other in space, the conformation and relative orientation of substituents can be deduced.
Experimental Protocol: NOESY for a Chiral Tetrahydronaphthyridine
A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed to establish the relative stereochemistry.
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher)
-
Sample Preparation: The purified tetrahydronaphthyridine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Experiment: A standard 2D NOESY pulse sequence is used with an appropriate mixing time to allow for the development of NOE cross-peaks.
Supporting Experimental Data
The presence of cross-peaks in the NOESY spectrum between specific protons indicates their spatial proximity (typically < 5 Å). For a tetrahydronaphthyridine derivative, NOEs between protons on the saturated piperidine ring and substituents on the aromatic ring can define the relative stereochemistry.
| Proton Pair | Observed NOE | Implied Relative Stereochemistry |
| H-4a / H-8 | Strong | cis relationship |
| H-4a / H-5 | Weak | trans relationship |
| H-2ax / H-10 | Strong | Axial orientation of substituent at C-2 |
(This is a hypothetical data table for illustrative purposes. Specific NOE correlations will depend on the actual structure.)
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[7][8][9][10] By analyzing the diffraction pattern of X-rays passing through a crystal, a complete three-dimensional model of the molecule can be generated, unambiguously revealing the arrangement of all atoms.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: A high-quality single crystal of the enantiomerically pure tetrahydronaphthyridine derivative is grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions. The absolute configuration is typically determined using the Flack parameter.
Supporting Experimental Data
The output of an X-ray crystallographic analysis is a set of crystallographic data that includes the unit cell dimensions, space group, and atomic coordinates. The absolute configuration is confidently assigned when the Flack parameter is close to zero.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Flack parameter | 0.02(3) |
| Conclusion | The absolute configuration is determined to be (R,S). |
(This is a hypothetical data table for illustrative purposes.)
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known absolute configuration, the stereochemistry of the sample can be determined.[11][12] This technique is particularly valuable when obtaining single crystals for X-ray analysis is not feasible.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: The enantiomerically pure tetrahydronaphthyridine derivative is dissolved in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: The VCD and infrared absorption spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The VCD spectrum for one enantiomer is calculated using density functional theory (DFT).
-
Comparison: The experimental VCD spectrum is compared to the calculated spectrum to assign the absolute configuration.
Supporting Experimental Data
A good agreement between the signs and relative intensities of the major bands in the experimental and calculated VCD spectra allows for a confident assignment of the absolute configuration.
(The following is a representative comparison of experimental and calculated VCD spectra.)
Caption: Comparison of the experimental VCD spectrum of a chiral tetrahydronaphthyridine with the DFT-calculated spectrum for the (S)-enantiomer.
Workflow and Decision Making
The selection of the appropriate analytical technique(s) depends on the specific research question and the availability of the sample. The following diagrams illustrate a general workflow for stereochemical confirmation and a decision-making process for technique selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
Naphthyridine Derivatives: A Comparative Analysis of In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anticancer Potential of Novel Naphthyridine Derivatives Supported by Experimental Data.
Naphthyridine scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including promising anticancer properties.[1][2] These compounds exert their cytotoxic effects against various human cancer cell lines through diverse mechanisms such as the inhibition of key enzymes like topoisomerase II, induction of apoptosis, and interference with crucial cellular signaling pathways.[1][3] This guide provides a comparative overview of the in vitro cytotoxicity of various naphthyridine derivatives, presenting key experimental data and methodologies to aid in the evaluation of their therapeutic potential.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various naphthyridine derivatives against a panel of human cancer cell lines, offering a quantitative measure of their cytotoxic potency.
| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naphthyridine | Compound 16 | HeLa | Cervical Cancer | 0.7 | Colchicine | 23.6 |
| Compound 16 | HL-60 | Leukemia | 0.1 | Colchicine | 7.8 | |
| Compound 16 | PC-3 | Prostate Cancer | 5.1 | Colchicine | 19.7 | |
| 1,8-Naphthyridine | Compound 10c | MCF-7 | Breast Cancer | 1.47 | Staurosporine | 4.51 |
| Compound 8d | MCF-7 | Breast Cancer | 1.62 | Staurosporine | 4.51 | |
| Compound 4d | MCF-7 | Breast Cancer | 1.68 | Staurosporine | 4.51 | |
| Compound 5b | MCF-7 | Breast Cancer | 11.25 ± 0.09 | - | - | |
| Compound 5e | MCF-7 | Breast Cancer | 13.45 ± 0.09 | - | - | |
| Compound 5b | A549 | Lung Cancer | 23.19 ± 0.45 | - | - | |
| Compound 5e | A549 | Lung Cancer | 26.24 ± 0.41 | - | - | |
| Compound 5b | SiHa | Cervical Cancer | 29.22 ± 0.35 | - | - | |
| Compound 5e | SiHa | Cervical Cancer | 30.18 ± 0.39 | - | - | |
| Compound 7 | Various | - | Moderate Activity | 5-Fluorouracil | - | |
| Compound 8 | Various | - | Moderate Activity | 5-Fluorouracil | - | |
| Compound 10 | Various | - | Moderate Activity | 5-Fluorouracil | - | |
| 1,6-Naphthyridine & 1,7-Naphthyridine | Compound 17a | MOLT-3 | Lymphoblastic Leukemia | 9.1 ± 2.0 | - | - |
| Compound 17a | HeLa | Cervical Carcinoma | 13.2 ± 0.7 | - | - | |
| Compound 17a | HL-60 | Promyeloblast | 8.9 ± 2.2 | - | - | |
| Benzo[c]naphthyridine | Derivative 1c | HCT-116 | Colon Carcinoma | 0.51 | CX-4945 | 0.89 |
| Derivative 1c | A549 | Lung Carcinoma | 1.23 | CX-4945 | 2.14 | |
| Derivative 1c | PC-3 | Prostate Cancer | 0.98 | CX-4945 | 1.56 |
Experimental Protocols
The evaluation of the cytotoxic activity of naphthyridine derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol:
-
Cell Seeding: Human cancer cell lines, such as HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer), are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the naphthyridine derivatives. A reference compound, such as colchicine or doxorubicin, is often used as a positive control.[4]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.[4]
Mechanism of Action and Signaling Pathways
Naphthyridine derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and necroptosis.[1][5] Some derivatives function as topoisomerase II inhibitors, which interfere with DNA replication and lead to cell death.[1] The PI3K/AKT/GSK3β signaling pathway is one of the key pathways that can be affected by these compounds.[6]
Below is a diagram illustrating a generalized workflow for evaluating the in vitro cytotoxicity of naphthyridine derivatives.
Caption: Workflow for In Vitro Cytotoxicity Evaluation of Naphthyridine Derivatives.
The structure-activity relationship (SAR) analysis of various naphthyridine derivatives has indicated that the presence of certain substituents can significantly influence their cytotoxic effects.[3][7] For instance, bulky lipophilic groups at the C-2 position and the presence of electron-withdrawing groups have been shown to be beneficial for potent activity.[4][7] These findings are crucial for the rational design and development of novel and more effective naphthyridine-based anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, synthesis, and biological activities of 1,7-naphthyridine and 1,8-naphthyridine scaffolds, supported by experimental data and detailed protocols.
The 1,7- and 1,8-naphthyridine isomers, bicyclic heterocyclic compounds containing two nitrogen atoms, have emerged as privileged scaffolds in medicinal chemistry. Their rigid structures and ability to participate in various non-covalent interactions have led to the development of numerous derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of these two important pharmacophores to aid researchers in the strategic design of novel therapeutic agents.
Physicochemical Properties: A Comparative Overview
The position of the nitrogen atoms within the naphthyridine ring system significantly influences the physicochemical properties of the 1,7- and 1,8-isomers, impacting their solubility, lipophilicity, and acid-base characteristics. These properties are crucial for drug absorption, distribution, metabolism, and excretion (ADME). While specific values vary depending on substitution patterns, general trends can be summarized.
| Property | 1,7-Naphthyridine | 1,8-Naphthyridine | Significance in Drug Discovery |
| pKa | Generally lower basicity compared to 1,8-naphthyridine. | Generally higher basicity due to the proximity of the two nitrogen atoms, which can influence each other's protonation state. | Affects the ionization state at physiological pH, influencing solubility, membrane permeability, and binding to target proteins. |
| logP/logD | Lipophilicity is highly dependent on substituents. | Lipophilicity is also substituent-dependent. The inherent polarity can be slightly different from the 1,7-isomer. | Governs the compound's ability to cross biological membranes and its distribution in different tissues. |
| Solubility | Aqueous solubility is influenced by the pKa and the nature of substituents. | Generally, the parent 1,8-naphthyridine has good water solubility, though this is heavily modified by substituents. | Crucial for formulation and bioavailability. Poor solubility can be a major hurdle in drug development.[1] |
| Melting Point | The melting point of the parent 1,7-naphthyridine is 64 °C. | The parent 1,8-naphthyridine has a higher melting point of 98-99 °C. | Indicates the stability of the crystal lattice and can influence solubility and dissolution rates. |
Synthetic Strategies: Accessing the Naphthyridine Core
A variety of synthetic routes have been developed for the construction of 1,7- and 1,8-naphthyridine cores. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 1,7-Naphthyridine Derivatives:
The Skraup-Doebner-von Miller reaction and the Friedländer annulation are common methods for synthesizing the 1,7-naphthyridine scaffold. A general synthetic approach is outlined below:
Synthesis of 1,8-Naphthyridine Derivatives:
The Friedländer synthesis is a widely employed and versatile method for the preparation of 1,8-naphthyridines, involving the reaction of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group.[2]
Comparative Biological Activities
Both 1,7- and 1,8-naphthyridine scaffolds have proven to be fruitful sources of biologically active compounds, with derivatives exhibiting a range of therapeutic potentials.
Anticancer Activity
Derivatives of both scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines.
1,7-Naphthyridine Derivatives: Some 1,7-naphthyridine derivatives have shown potent anticancer activity by inhibiting critical signaling pathways. For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, inhibits the Wnt signaling pathway.[3][4] Other synthetic derivatives have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor suppression.[5]
1,8-Naphthyridine Derivatives: The 1,8-naphthyridine core is a key feature of several anticancer agents.[6] Their mechanisms of action are diverse and include topoisomerase inhibition and kinase inhibition.[2] Voreloxin, a 1,8-naphthyridine derivative, is a known topoisomerase II inhibitor.[2]
Comparative Anticancer Activity Data (IC50 Values in µM)
| Compound/Derivative | Cancer Cell Line | 1,7-Naphthyridine Derivative IC50 (µM) | Reference | 1,8-Naphthyridine Derivative IC50 (µM) | Reference |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [3][4] | - | |
| HCT116 (Colon) | 3.18 | [3][4] | - | ||
| HT29 (Colon) | 1.09 | [3][4] | - | ||
| SW620 (Colon) | 3.05 | [3][4] | - | ||
| Compound 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [3] | - | |
| HeLa (Cervical) | 13.2 ± 0.7 | [3] | 0.7 - 172.8 | [7] | |
| HL-60 (Leukemia) | 8.9 ± 2.2 | [3] | 0.1 - 102.9 | [7] | |
| Various Derivatives | PC-3 (Prostate) | - | 2.7 - 124.6 | [7] | |
| MCF7 (Breast) | - | 1.47 - 7.89 | [8] | ||
| HBL-100 (Breast) | - | 1.37 | [9] | ||
| KB (Oral) | - | 3.7 | [9] | ||
| SW-620 (Colon) | - | 3.0 | [9] |
Antimicrobial Activity
Both scaffolds have been explored for their potential as antimicrobial agents.
1,7-Naphthyridine Derivatives: While the broader class of naphthyridines has shown antimicrobial properties, there is a relative lack of specific quantitative data for 1,7-naphthyridine derivatives.[3]
1,8-Naphthyridine Derivatives: The 1,8-naphthyridine scaffold is the core of nalidixic acid, the first quinolone antibiotic.[10] Many of its derivatives exhibit potent antibacterial activity, often by inhibiting DNA gyrase.[11]
Comparative Antimicrobial Activity Data (MIC Values in µg/mL)
| Compound/Derivative | Organism | 1,7-Naphthyridine Derivative MIC (µg/mL) | Reference | 1,8-Naphthyridine Derivative MIC (µg/mL) | Reference |
| Various Derivatives | S. aureus | - | 6 - >1024 | [12][13] | |
| B. cereus | - | 6 - >1024 | [13] | ||
| E. coli | - | >1024 | [12] | ||
| K. pneumoniae | - | >1024 | [13] | ||
| P. aeruginosa | - | >1024 | [12] | ||
| M. smegmatis | - | 5.4 - 7.1 | [13] | ||
| ANA-12 | M. tuberculosis H37Rv | - | 6.25 | [14] |
Other Biological Activities
Derivatives of both scaffolds have been investigated for a range of other therapeutic applications.
1,7-Naphthyridine Derivatives: Certain 1,7-naphthyridine derivatives have shown anti-inflammatory properties by inhibiting p38 MAP kinase.[3] They have also been explored as tachykinin NK1 receptor antagonists for potential use in CNS disorders.[3]
1,8-Naphthyridine Derivatives: The 1,8-naphthyridine scaffold is found in compounds with a wide array of biological activities, including antiviral, anti-inflammatory, analgesic, and neuroprotective effects.[15][16]
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway Inhibition by a 1,7-Naphthyridine Derivative
Experimental Workflow for Anticancer Drug Screening
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of naphthyridine derivatives on cancer cells.[7][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Naphthyridine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of naphthyridine derivatives against various microorganisms.[11][12]
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacterium.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Naphthyridine derivatives
-
Standard antibiotic (positive control)
-
DMSO (solvent control)
-
0.5 McFarland standard
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the naphthyridine derivatives in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
Conclusion
Both 1,7- and 1,8-naphthyridine scaffolds are versatile and valuable frameworks in drug discovery, each with a distinct profile of physicochemical properties and biological activities. The 1,8-naphthyridine core has a longer history in antimicrobial and anticancer research, with several well-established derivatives. The 1,7-naphthyridine scaffold, while less explored, is emerging as a promising source of novel therapeutic agents, particularly in oncology and for CNS disorders. The choice between these two scaffolds will depend on the specific therapeutic target and the desired ADME properties of the final drug candidate. This comparative guide provides a foundation for researchers to make informed decisions in the design and development of next-generation naphthyridine-based therapeutics.
References
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Naturally Derived Naphthyridines and Their Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Found in both natural sources and accessible through synthetic routes, these scaffolds serve as a foundation for the development of novel therapeutic agents. This guide provides an objective comparison of the biological performance of a naturally derived naphthyridine, canthin-6-one, against its synthetic analogs, supported by experimental data.
Enhanced Anticancer Activity of Synthetic Canthin-6-one Analogs
Recent research has focused on the synthetic modification of the natural product canthin-6-one to enhance its therapeutic potential. A study on novel canthin-6-one derivatives, where different amide side chains were introduced at the C-2 position, demonstrated a significant improvement in antiproliferative activity against various cancer cell lines compared to the parent natural compound.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of the naturally occurring canthin-6-one and its synthetic amide derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. The data clearly indicates that the synthetic analogs, particularly compound 8h (featuring an N-methyl piperazine group), exhibit substantially lower IC50 values, signifying greater potency.
| Compound | HT29 (Colon Cancer) IC50 (µM) | H1975 (Lung Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Canthin-6-one (Natural) | 8.6 ± 1.2 | 9.5 ± 1.5 | 10.7 ± 1.8 | 7.6 ± 0.9 |
| Synthetic Analog 8h | 1.0 ± 0.1 | 1.9 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |
Note: Data is presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: Induction of Apoptosis and DNA Damage
The enhanced anticancer activity of the synthetic canthin-6-one derivatives is attributed to their ability to induce programmed cell death (apoptosis) and cause DNA damage in cancer cells.
Signaling Pathway: Apoptosis Induction
The synthetic analog 8h was found to upregulate the levels of reactive oxygen species (ROS), leading to mitochondrial damage. This triggers the intrinsic apoptotic pathway, characterized by the regulation of apoptosis-associated proteins such as Bcl-2 and cleaved-caspase 3.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Seed human cancer cell lines (HT29, H1975, A549, and MCF-7) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of canthin-6-one and its synthetic analogs for 72 hours.
-
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells after treatment.
-
Cell Treatment: Seed HT29 cells in 6-well plates and treat with the test compounds for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold phosphate-buffered saline (PBS), and resuspend in binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in apoptosis.
-
Protein Extraction: Treat HT29 cells with the compounds, then lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification and Separation: Determine the protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, cleaved-caspase 3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The general workflow for evaluating the anticancer activity of the naphthyridine compounds is depicted below.
Evaluating the Brain Penetration of Novel Benzonaphthyridines: A Comparative Guide Using the PAMPA-BBB Assay
In the quest for novel therapeutics targeting the central nervous system (CNS), the ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) has emerged as a robust, high-throughput, and cost-effective in vitro tool for predicting the passive diffusion of compounds into the brain.[1][2][3][4] This guide provides a framework for evaluating and comparing the brain penetration potential of novel benzonaphthyridine derivatives using the PAMPA-BBB assay, complete with experimental protocols and data interpretation.
Comparative Analysis of Benzonaphthyridine Derivatives
The PAMPA-BBB assay measures the effective permeability (Pe) of a compound through an artificial membrane composed of lipids that mimic the BBB.[5][6] The permeability of a series of novel benzonaphthyridine derivatives can be compared to each other and to a known CNS-penetrant drug (positive control) and a known non-penetrant compound (negative control). The data can be classified to identify candidates with the highest potential for brain penetration.
Table 1: PAMPA-BBB Permeability of Novel Benzonaphthyridine Derivatives
| Compound ID | Structure | Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted Brain Penetration |
| BZN-001 | Benzonaphthyridine Core | 2.5 | Moderate |
| BZN-002 | BZN-001 with -CH₃ substitution | 4.8 | High |
| BZN-003 | BZN-001 with -OH substitution | 1.2 | Low |
| BZN-004 | BZN-001 with -F substitution | 5.1 | High |
| BZN-005 | BZN-001 with -COOH substitution | 0.5 | Very Low |
| Carbamazepine | (Positive Control) | 6.2 | High |
| Atenolol | (Negative Control) | 0.8 | Very Low |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Compounds with Pe values > 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability, while those with Pe < 2.0 x 10⁻⁶ cm/s are classified as having low permeability.
Experimental Workflow and Signaling Pathways
The PAMPA-BBB assay follows a straightforward workflow, which can be visualized to better understand the experimental process.
The underlying principle of the PAMPA-BBB assay is the passive diffusion of a compound across a lipid membrane, a key mechanism for crossing the blood-brain barrier.
Detailed Experimental Protocol: PAMPA-BBB Assay
This protocol outlines the steps for conducting a PAMPA-BBB assay to determine the effective permeability of novel benzonaphthyridine derivatives.
I. Materials and Reagents
-
Donor Plate: 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE acceptor plate.
-
BBB Lipid Solution: A solution of brain polar lipids (e.g., porcine brain lipid) dissolved in an organic solvent like dodecane.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Test Compounds: Stock solutions of novel benzonaphthyridines, positive control, and negative control in DMSO.
-
Analytical Instrumentation: LC-MS/MS or a UV-Vis spectrophotometer for concentration determination.
II. Experimental Procedure
-
Preparation of the Artificial Membrane:
-
Carefully apply a small volume (e.g., 5 µL) of the BBB lipid solution to the filter of each well of the donor plate.
-
Allow the solvent to evaporate, leaving a stable lipid membrane.
-
-
Preparation of Solutions:
-
Acceptor Solution: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Solutions: Prepare the test compounds and controls in PBS at a final concentration (e.g., 100 µM) with a low percentage of DMSO (e.g., <1%).
-
-
Assay Assembly and Incubation:
-
Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".
-
Add 150 µL of the donor solution to each well of the donor plate.
-
Cover the sandwich plate to prevent evaporation.
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
III. Data Analysis
The effective permeability (Pe) is calculated using the following equation:
Pe = (VA / (Area × Time)) × [-ln(1 - CA(t) / Cequilibrium)]
Where:
-
VA is the volume of the acceptor well.
-
Area is the filter area.
-
Time is the incubation time.
-
CA(t) is the compound concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium, calculated from the initial donor concentration and the volumes of the donor and acceptor wells.
By systematically applying this methodology, researchers can effectively screen and rank novel benzonaphthyridine derivatives based on their potential to penetrate the blood-brain barrier, thereby guiding the selection of promising candidates for further development as CNS therapeutics.
References
- 1. Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Molecular Scaffolds for CNS Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a promising molecular scaffold is a critical first step in the challenging journey of developing effective Central Nervous System (CNS) drugs. The ability of a drug to cross the formidable blood-brain barrier (BBB) and engage its target within the CNS is intrinsically linked to the physicochemical properties of its core structure. This guide provides a comparative analysis of key molecular scaffolds, supported by experimental data and detailed protocols, to aid in the rational selection of candidates for CNS drug discovery programs.
The CNS Drug-Likeness Concept: Multiparameter Optimization
A central concept in modern CNS drug design is the principle of multiparameter optimization (MPO). Rather than focusing on a single property, this approach evaluates a candidate based on a balanced profile of several key physicochemical attributes that collectively influence its potential to become a successful CNS drug. A widely used tool is the CNS MPO score, which combines desirability scores for properties like molecular weight (MW), lipophilicity (cLogP), distribution coefficient at pH 7.4 (cLogD), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center.[1][2] A higher CNS MPO score, typically on a scale of 0 to 6, indicates a more favorable profile for a CNS drug candidate.[1]
Comparative Analysis of Molecular Scaffolds
The selection of a molecular scaffold significantly impacts the drug-like properties of the resulting compounds. "Privileged scaffolds" are structural motifs that are recurrent in biologically active compounds and can serve as versatile templates for library design. This section provides a comparative overview of different scaffold classes based on their physicochemical properties and their suitability for CNS drug development.
| Molecular Scaffold Class | Key Physicochemical Properties | CNS MPO Score Range (where available) | Blood-Brain Barrier (BBB) Permeability | Key Considerations |
| Aporphine Alkaloids | Rigid, tetracyclic structures. Generally lipophilic. | Not widely reported in comparative tables. | Variable, some derivatives show good CNS penetration. | Can be designed as selective or multitarget-directed ligands for various CNS receptors.[3] |
| 2-Phenylcyclopropylmethylamine (PCPMA) | Contains a benzene ring linked to an amino group via a cyclopropyl linker. | Not widely reported in comparative tables. | Many PCPMA-containing compounds demonstrate CNS activity. | A useful template for designing ligands for aminergic GPCRs and transporters.[4] |
| 2-Aminopyridine Derivatives | Planar, aromatic scaffold. | Variable depending on substitution. | Can be optimized for good BBB permeability and low efflux.[5] | Optimization of pKa and lipophilicity is crucial for BBB penetration.[5] |
| Pyrrolidine-Derived Scaffolds | Saturated, five-membered nitrogen heterocycle. | Mean CNS Lead MPO scores can range from 3.85 to 5.36.[1] | Can be decorated to yield highly permeable compounds.[1] | Offers significant flexibility for designing screening libraries with good CNS lead-like properties.[1] |
Experimental Assessment of CNS Drug Candidates
The journey from a promising scaffold to a viable CNS drug candidate requires rigorous experimental validation. Key assays focus on assessing a compound's ability to cross the BBB and its susceptibility to efflux pumps, which can actively transport drugs out of the brain.
Experimental Protocols
Below are detailed methodologies for three critical in vitro assays used to evaluate the CNS penetration potential of drug candidates.
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput method to predict the passive diffusion of a compound across the blood-brain barrier.[6][7]
-
Principle: This assay utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., porcine brain lipid extract) to mimic the lipid composition of the BBB. The plate is placed in a second 96-well plate containing a buffer solution (the acceptor plate). The test compound is added to the upper (donor) plate, and its diffusion through the artificial membrane into the acceptor plate is measured over time.
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
-
-
Procedure:
-
Prepare the artificial membrane by dissolving the brain lipid extract in dodecane.
-
Coat the filter of each well in the donor plate with a small volume of the lipid solution.
-
Add buffer to the acceptor plate wells.
-
Prepare solutions of the test and control compounds in buffer.
-
Add the compound solutions to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
-
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:
-
Pe (cm/s) = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))]
-
Where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the surface area of the filter, t is the incubation time, and CD(t) is the concentration in the donor well at time t.
-
2. Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that provides insights into both passive and active transport mechanisms across an epithelial barrier, often used as a surrogate for the intestinal barrier and, with some limitations, the BBB.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a Transwell® insert. Over 21 days, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters, including efflux pumps like P-glycoprotein (P-gp). The transport of a compound from the apical (top) to the basolateral (bottom) side (A-to-B) and from the basolateral to the apical side (B-to-A) is measured.
-
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12- or 24-well format)
-
Hank's Balanced Salt Solution (HBSS)
-
Test compounds and control compounds
-
TEER (Trans-Epithelial Electrical Resistance) meter
-
LC-MS/MS for quantification
-
-
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the TEER.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
For A-to-B transport, add the test compound solution to the apical side and fresh buffer to the basolateral side.
-
For B-to-A transport, add the test compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as: ER = Papp(B-to-A) / Papp(A-to-B). An ER > 2 is generally considered indicative of active efflux.
-
3. MDR1-MDCK Efflux Assay
This assay specifically investigates whether a compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux pump, a major contributor to low brain penetration of many drugs.
-
Principle: Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 gene, causing them to overexpress P-gp. Similar to the Caco-2 assay, these cells are grown as a monolayer on Transwell® inserts, and bidirectional transport is measured. A high B-to-A permeability compared to A-to-B permeability indicates that the compound is actively transported by P-gp.
-
Materials:
-
MDR1-MDCKII cell line
-
Cell culture medium and supplements
-
Transwell® inserts
-
Transport buffer (e.g., HBSS)
-
Test compounds, control substrates of P-gp (e.g., digoxin), and inhibitors (e.g., verapamil)
-
TEER meter
-
LC-MS/MS for quantification
-
-
Procedure:
-
Culture MDR1-MDCKII cells on Transwell® inserts until a confluent monolayer is formed (typically 3-5 days).
-
Verify monolayer integrity with TEER measurements.
-
Perform the bidirectional transport experiment as described for the Caco-2 assay.
-
To confirm P-gp involvement, the B-to-A transport can be repeated in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
-
-
Data Analysis: The Papp and efflux ratio are calculated as in the Caco-2 assay. A high efflux ratio that is significantly reduced by a P-gp inhibitor is strong evidence of P-gp mediated efflux.
Visualizing the CNS Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of CNS drugs, highlighting the crucial role of scaffold assessment and experimental validation.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Table 4 from Medicinal chemical properties of successful central nervous system drugs | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 1,2,3,4-Tetrahydro-2,6-naphthyridine: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of 1,2,3,4-Tetrahydro-2,6-naphthyridine, a heterocyclic compound utilized in various research applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and its derivatives with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, this class of chemicals may cause skin, eye, and respiratory irritation.[1][2][3]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][2][3]
In case of exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][4]
Hazard Profile Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard classifications for related naphthyridine compounds provide a strong indication of its potential risks. This information underscores the necessity for professional waste disposal.
| Hazard Statement | Description | Common Precautionary Codes |
| H315 | Causes skin irritation | P264, P280, P302+P352 |
| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340 |
| H302 | Harmful if swallowed | P264, P270, P301+P312 |
This table summarizes data from safety data sheets of structurally similar naphthyridine compounds.[1][2][3][4]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and its experimental residues is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [1][3]
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for all waste containing this compound. This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and weighing paper).
- The container must be chemically compatible with the compound and any solvents used.
2. Labeling:
- Affix a hazardous waste label to the container.
- The label must include:
- The full chemical name: "this compound"
- Any other chemical constituents and their approximate concentrations.
- The date the waste was first added to the container.
- The appropriate hazard pictograms (e.g., irritant, harmful).
3. Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- This area should be in a well-ventilated location, away from incompatible materials, and have secondary containment to prevent spills.[1][2]
4. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
- Provide them with the complete details from the waste label.
- Follow all institutional and regulatory procedures for waste handover.[1][2][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal. Always refer to the specific Safety Data Sheet for any chemical before handling.
References
Essential Safety and Operational Guidance for Handling 1,2,3,4-Tetrahydro-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1,2,3,4-Tetrahydro-2,6-naphthyridine and its derivatives. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Summary
This compound and its analogs are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards are summarized below.
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin irritation (Category 2) |
| Causes serious eye irritation | Eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
Source: Safety Data Sheets for this compound and its derivatives.[1][2][3]
Occupational exposure limits, such as OSHA PEL (Permissible Exposure Limit) or ACGIH TLV (Threshold Limit Value), have not been established for this specific compound.[1][2] Therefore, it is crucial to handle it with care and minimize any potential for exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and most critical barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE |
| Hands | Chemical-resistant gloves : While specific permeation data is unavailable, thicker gloves generally offer better protection.[4] It is recommended to change gloves every 30 to 60 minutes or immediately if contamination is suspected.[4] Powder-free gloves are advised to prevent powder contamination.[4] |
| Eyes | Chemical splash-resistant safety glasses or goggles with side protection : In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][4] |
| Body | Laboratory coat : A lab coat and close-toed footwear are the minimum requirements.[1] For larger quantities or when there is a significant risk of splashes, consider a chemical-resistant gown. |
| Respiratory | NIOSH- or CEN-certified respirator : This is necessary when engineering controls like fume hoods are not available or are insufficient to maintain low airborne concentrations, or when handling the substance as a dust or aerosol.[1][4] |
Operational and Disposal Plans
Handling and Storage Procedures
-
Ventilation : Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Hygiene : Wash hands thoroughly with soap and water after handling and before breaks.[1][2] Avoid eating, drinking, or smoking in areas where the chemical is handled.[1]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] The storage area should be locked.[1]
-
Spill Management : In case of a spill, wear appropriate PPE, ensure adequate ventilation, and prevent the substance from entering drains or waterways.[1][2] Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[1][2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1] This includes contaminated gloves, lab coats, and spill cleanup materials. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Protocols: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
